Amido Ethyl Meloxicam (Meloxicam Impurity)
描述
BenchChem offers high-quality Amido Ethyl Meloxicam (Meloxicam Impurity) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amido Ethyl Meloxicam (Meloxicam Impurity) including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-4-19(16-17-9-10(2)24-16)15(21)13-14(20)11-7-5-6-8-12(11)25(22,23)18(13)3/h5-9,20H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTQFLHZAJMDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(S1)C)C(=O)C2=C(C3=CC=CC=C3S(=O)(=O)N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716206 | |
| Record name | N-Ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881399-30-0 | |
| Record name | N-Ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Pathway of Amido Ethyl Meloxicam Impurity
Introduction: The Imperative of Purity in Pharmaceutical Manufacturing
Meloxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, is widely prescribed for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2] Its therapeutic efficacy is intrinsically linked to its purity. In the landscape of pharmaceutical development and manufacturing, the identification, characterization, and control of impurities are not merely regulatory hurdles but are fundamental to ensuring the safety and efficacy of the final drug product.[3] This guide provides a detailed exploration of the synthesis of Meloxicam and elucidates a plausible synthetic pathway for the formation of a known impurity, Amido Ethyl Meloxicam.[4][5]
This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural overview but a deep dive into the chemical causality underpinning the synthetic transformations and the genesis of process-related impurities.
The Core Synthesis of Meloxicam: A Mechanistic Perspective
The most prevalent and industrially scalable synthesis of Meloxicam involves the condensation of an activated derivative of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide with 2-amino-5-methylthiazole.[6][7] The common starting material is the ethyl or methyl ester of this benzothiazine core.[8][9]
The selection of an ester as the activated form of the carboxylic acid is a critical choice. Direct amidation between a carboxylic acid and an amine is often thermodynamically unfavorable and requires harsh conditions.[10] The ester, being more electrophilic at the carbonyl carbon, readily undergoes nucleophilic acyl substitution with the amino group of the thiazole ring, making the reaction more feasible under manageable conditions.[11]
Key Precursor: 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide
The synthesis of this key precursor typically starts from saccharin and proceeds through several steps, including N-alkylation and Dieckmann-type condensation, to form the benzothiazine ring system.[12][13] The choice of the ester group (methyl or ethyl) in this precursor can influence reaction kinetics and impurity profiles. For the purpose of this guide, we will focus on the ethyl ester as a direct precursor to understanding the formation of the Amido Ethyl Meloxicam impurity.
The Main Event: Amide Bond Formation
The final step in the synthesis of Meloxicam is the transamidation reaction between ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide and 2-amino-5-methylthiazole.[6][7] This reaction is typically carried out in a high-boiling point solvent such as dimethyl sulfoxide (DMSO) or xylene at elevated temperatures.[6][7]
The mechanism proceeds via a nucleophilic attack of the primary amino group of 2-amino-5-methylthiazole on the electrophilic carbonyl carbon of the ethyl ester. This forms a tetrahedral intermediate which then collapses, eliminating ethanol as a leaving group, to yield the final amide product, Meloxicam. The high temperature is necessary to drive the reaction to completion, often with the concurrent removal of the ethanol byproduct to shift the equilibrium towards the product side.[6][7]
Caption: Core synthesis pathway of Meloxicam.
Genesis of an Impurity: The Amido Ethyl Meloxicam Pathway
The Amido Ethyl Meloxicam impurity, chemically identified as N-ethyl-4-hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e][4][6]thiazine-3-carboxamide 1,1-dioxide, is a process-related impurity that can arise during the synthesis of Meloxicam.[4][5][14] Its formation is a compelling example of how seemingly minor variations or contaminants in a reaction can lead to the generation of undesirable side products.
Proposed Mechanism of Formation
The most plausible mechanism for the formation of Amido Ethyl Meloxicam is a competitive N-alkylation reaction. This pathway presupposes the presence of an ethylating agent and the formation of an N-ethylated intermediate of the primary amine reactant.
-
N-Ethylation of 2-Amino-5-methylthiazole: The primary amino group of 2-amino-5-methylthiazole can be ethylated by a suitable ethylating agent present in the reaction mixture to form N-ethyl-5-methylthiazol-2-amine.
-
Competitive Condensation: This newly formed secondary amine, N-ethyl-5-methylthiazol-2-amine, can then compete with the unreacted 2-amino-5-methylthiazole in the nucleophilic attack on the ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide.
-
Formation of the Impurity: The condensation of the N-ethylated amine with the benzothiazine precursor proceeds through a similar tetrahedral intermediate as the main reaction, ultimately yielding the Amido Ethyl Meloxicam impurity.
Potential Sources of the Ethylating Agent
The critical question is the origin of the ethylating agent. Several possibilities exist:
-
Residual Ethylating Agents from Precursor Synthesis: The synthesis of the benzothiazine precursor might involve the use of ethylating agents (e.g., ethyl iodide, diethyl sulfate) for N-methylation or other steps. Incomplete removal of these reagents could lead to the carry-over and subsequent side reactions.
-
Degradation of Ethanol: Under the high-temperature conditions of the final condensation step, particularly in the presence of acidic or basic catalysts, the ethanol byproduct could potentially dehydrate to ethene, which might act as an alkylating agent, or undergo other transformations that generate ethylating species.
-
Contaminants in Solvents or Reagents: The use of industrial-grade solvents or reagents may introduce ethyl-containing impurities that can act as ethylating agents.
Caption: Proposed pathway for Amido Ethyl Meloxicam formation.
Experimental Protocol: Synthesis and Impurity Simulation
The following protocol outlines a laboratory-scale synthesis of Meloxicam, which can be adapted to study the formation of the Amido Ethyl Meloxicam impurity by intentionally introducing a source of ethylamine or an ethylating agent.
Objective: To synthesize Meloxicam and simulate the formation of Amido Ethyl Meloxicam.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide | 297.33 | 5.0 g | 16.8 |
| 2-Amino-5-methylthiazole | 114.17 | 2.1 g | 18.4 |
| Ethylamine (70% in water) | 45.07 | 0.1 mL | ~1.6 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 25 mL | - |
| Ethanol | 46.07 | 50 mL | - |
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate-1,1-dioxide (5.0 g, 16.8 mmol) and 2-amino-5-methylthiazole (2.1 g, 18.4 mmol).
-
Add dimethyl sulfoxide (25 mL) to the flask and stir the mixture to obtain a suspension.
-
For impurity simulation, add ethylamine (0.1 mL) to the reaction mixture.
-
Heat the reaction mixture to 140-150 °C under a gentle stream of nitrogen.
-
Maintain the temperature for 4-6 hours. During this time, ethanol will be distilled off.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Add ethanol (50 mL) to the reaction mixture and stir for 30 minutes.
-
Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain the crude product containing Meloxicam and the Amido Ethyl Meloxicam impurity.
-
The crude product can be analyzed by HPLC and Mass Spectrometry to confirm the presence of the impurity. Further purification can be achieved by recrystallization.[15]
Analytical Characterization
The identification and quantification of the Amido Ethyl Meloxicam impurity are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.[16][17]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | A gradient mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 360 nm) |
| Column Temperature | 40 °C |
The retention time of Amido Ethyl Meloxicam will be different from that of Meloxicam, allowing for their separation and quantification. Mass spectrometry (MS) can be coupled with HPLC to confirm the identity of the impurity by determining its molecular weight, which is 379.4 g/mol .[4]
Conclusion and Mitigation Strategies
The formation of Amido Ethyl Meloxicam is a clear illustration of the challenges in controlling process-related impurities in pharmaceutical synthesis. A thorough understanding of the reaction mechanism and potential side reactions is paramount.
Mitigation strategies should focus on:
-
Raw Material Control: Rigorous testing of starting materials and reagents to ensure the absence of ethylating agents or ethylamine.
-
Process Optimization: Careful control of reaction temperature and time to minimize the potential for side reactions and degradation.
-
Purification Procedures: Development of robust purification methods, such as recrystallization, to effectively remove the impurity from the final active pharmaceutical ingredient.[15]
By implementing these strategies, pharmaceutical manufacturers can ensure the consistent production of high-purity Meloxicam, thereby safeguarding patient safety and meeting stringent regulatory requirements.
References
- CN102775401A - Synthesis method of meloxicam - Google Patents.
-
Amido Ethyl Meloxicam. Cleanchem. Available at: [Link]
-
Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - NIH. Available at: [Link]
-
New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC - NIH. Available at: [Link]
-
24.3: Synthesis of Amides - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Meloxicam. | Download Scientific Diagram - ResearchGate. Available at: [Link]
- CN102775401B - Synthesis method of meloxicam - Google Patents.
-
MELOXICAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. PharmaCompass. Available at: [Link]
-
Meloxicam-impurities | Pharmaffiliates. Available at: [Link]
- Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides - Google Patents.
- EP1645559B1 - Process for the purification of meloxicam - Google Patents.
-
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
-
Meloxicam Impurities and Related Compound - Veeprho. Available at: [Link]
-
Meloxicam - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]
-
An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues - ResearchGate. Available at: [Link]
-
Recent developments in catalytic amide bond formation | Request PDF - ResearchGate. Available at: [Link]
-
Meloxicam (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]
-
A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs - DST. Available at: [Link]
-
Meloxicam - USP-NF. Available at: [Link]
-
Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues - PMC - PubMed Central. Available at: [Link]
-
Meloxicam Side Effects: Common, Severe, Long Term - Drugs.com. Available at: [Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview - MDPI. Available at: [Link]
-
L550 Analysis of Meloxicam in Accordance with the United States Pharmacopoeia by Nexera XR - Shimadzu. Available at: [Link]
-
Synthesis of 4-hydroxy-2-methyl-N-(2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide (sudoxicam). - PrepChem.com. Available at: [Link]
-
Amido Ethyl Meloxicam (Meloxicam Impurity) | C16H17N3O4S2 | CID 54716305 - PubChem. Available at: [Link]
-
chromatogram of meloxicam and its impurities A,D having retention time... - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Meloxicam (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. veeprho.com [veeprho.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 7. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 8. Meloxicam synthesis - chemicalbook [chemicalbook.com]
- 9. MELOXICAM Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Amide synthesis by acylation [organic-chemistry.org]
- 12. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Amido Ethyl Meloxicam (Meloxicam Impurity) | C16H17N3O4S2 | CID 54716305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. EP1645559B1 - Process for the purification of meloxicam - Google Patents [patents.google.com]
- 16. uspnf.com [uspnf.com]
- 17. shimadzu.com [shimadzu.com]
Advanced Toxicology and Control Strategy for Meloxicam Impurities
Executive Technical Summary
In the development and manufacturing of Meloxicam, a COX-2 preferential non-steroidal anti-inflammatory drug (NSAID), the control of impurities is not merely a compliance exercise but a critical toxicological safeguard. While Meloxicam itself exhibits a favorable safety profile regarding gastrointestinal tolerability compared to non-selective NSAIDs, its synthesis involves reactive intermediates with significant genotoxic potential.
This technical guide synthesizes the toxicological landscape of Meloxicam impurities, focusing on the 2-amino-5-methylthiazole intermediate (Impurity B) and the N-methylated by-products (Impurity C). It aligns with ICH M7(R1) guidelines for mutagenic impurities and provides a robust framework for analytical control and risk mitigation in drug substance manufacturing.
Impurity Profiling & Origin
The impurity profile of Meloxicam is distinct, stemming primarily from its convergent synthesis pathway involving the coupling of a benzothiazine ester with an aminothiazole. Understanding the origin—whether process-related or degradation-driven—is the first step in toxicological risk assessment.
Key Impurities of Toxicological Concern
The following table consolidates the primary impurities identified in pharmacopoeial monographs (USP/EP) and literature.
| Impurity Name | Common Name | Origin | Structure / Chemical Class | Risk Classification |
| Impurity A | Ethyl Ester Intermediate | Process (Starting Material) | Ethyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | Low (Class 5) - Irritant |
| Impurity B | Aminothiazole | Process (Intermediate) / Degradant | 2-Amino-5-methylthiazole | High (Class 2/3) - Mutagenic Alert |
| Impurity C | N-Methyl Meloxicam | Process (Side Reaction) | N-(3,5-Dimethylthiazol-2-ylidene)-...[1][2][3] | Moderate - Structural Analog |
| Impurity D | Ethyl-imine Meloxicam | Process | 3-Ethyl-2-imine derivative | Low |
| Impurity E | Ethylamide | Process | N-ethyl-N'-(5-methyl-2-thiazolyl)... | Low |
Synthesis & Impurity Formation Pathway
The synthesis of Meloxicam typically involves the reaction of Impurity A with Impurity B in refluxing xylene or similar solvents. Impurity C arises from the methylation of the thiazole nitrogen rather than the exocyclic nitrogen, or via rearrangement.
Figure 1: Synthesis pathway of Meloxicam highlighting the origin of key impurities A, B, and C.
Toxicological Assessment: The Core Analysis
The primary toxicological concern in Meloxicam drug substance is the presence of Mutagenic Impurities (MIs) . Under ICH M7, impurities are classified based on their potential to cause DNA damage.
Deep Dive: Impurity B (2-Amino-5-methylthiazole)
Impurity B is the most critical entity in the profile.
-
Structural Alert: It contains a primary amine linked to a heteroaromatic ring (aminothiazole). This structure is a known "alerting structure" for genotoxicity, sharing features with other carcinogenic aromatic amines.
-
Mechanism: Metabolic activation (often via hydroxylation of the amine group) can lead to the formation of reactive nitrenium ions, which are capable of forming DNA adducts.
-
Regulatory Status: In FDA reviews of Meloxicam products (e.g., Vivlodex), specific impurities have been flagged as Ames Positive . While Meloxicam itself is non-mutagenic, the carryover of Impurity B must be controlled to the Threshold of Toxicological Concern (TTC).
-
Limit Calculation (Lifetime Exposure):
For a maximum daily dose (MDD) of 15 mg Meloxicam: Note: This is significantly tighter than the standard ICH Q3A limit of 0.10% or 0.15%.
Impurity C (N-Methyl Meloxicam)
Impurity C is a structural isomer where the methyl group is attached to the ring nitrogen of the thiazole.
-
Toxicity: Acute toxicity data suggests moderate toxicity (LD50 in rats ~98 mg/kg).
-
Genotoxicity: Unlike the free amine (Impurity B), the amide/imide linkage in Impurity C stabilizes the structure. However, in silico assessment (QSAR) is required to confirm the absence of mutagenic potential. If negative, it is controlled as a standard organic impurity (Class 5).
Genotoxic Risk Assessment Workflow
The following workflow illustrates the decision logic for classifying and controlling these impurities according to ICH M7.
Figure 2: ICH M7 Risk Assessment Workflow for Meloxicam Impurities.
Analytical Control Strategies
To ensure patient safety, analytical methods must be capable of detecting Impurity B at trace levels (ppm) and other impurities at percentage levels.
Method Selection: HPLC-UV vs. LC-MS
-
Standard Purity (Impurity A, C, D, E): A validated HPLC-UV method is sufficient. The EP monograph utilizes a C18 column with a mobile phase of Methanol, Water, and Ammonium Acetate (pH 9.1).
-
Genotoxic Impurity (Impurity B): Due to the low limit (100 ppm or lower depending on dose), standard UV detection may lack sensitivity or specificity. LC-MS/MS is the gold standard for quantifying Impurity B in the final API to ensure it meets the TTC.
Protocol: Standard HPLC for Organic Impurities
This protocol is derived from pharmacopoeial standards but optimized for resolution of critical pairs (Meloxicam and Impurity A).
-
Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Solution of Ammonium Acetate (0.1% w/v) adjusted to pH 9.1 with ammonia.
-
Mobile Phase B: Methanol (100%).
-
Gradient:
-
0-2 min: 40% B
-
2-10 min: Linear ramp to 70% B
-
10-15 min: Hold at 70% B
-
15-20 min: Re-equilibrate at 40% B.
-
-
Detection: UV at 350 nm (Max absorbance for Meloxicam) and 260 nm (for specific impurities).
-
System Suitability: Resolution (Rs) between Impurity A and Meloxicam must be > 1.5.
Risk Mitigation in Manufacturing
The most effective control is prevention during synthesis.
-
Stoichiometric Control: Use a slight excess of Impurity A (Ester) to ensure full consumption of the genotoxic Impurity B (Amine).
-
Purge Factor Calculation:
-
Demonstrate the "Purge Factor" of the crystallization step. Meloxicam is typically crystallized from THF or Alcohols. Impurity B (small, polar amine) should remain in the mother liquor.
-
If the theoretical purge factor > 1000x the required reduction, routine testing of Impurity B in the final API may be waived (Option 4 control strategy in ICH M7).
-
-
Solvent Quality: Ensure solvents like Xylene are free from contaminants that could catalyze side reactions leading to Impurity C.
References
-
European Pharmacopoeia (Ph. Eur.) . Meloxicam Monograph 2124. 10th Edition. Strasbourg, France: EDQM. Link
-
U.S. Food and Drug Administration (FDA) . NDA 207233 Review - Vivlodex (Meloxicam). Center for Drug Evaluation and Research, 2015. Link
-
International Council for Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. Link
-
PubChem . Meloxicam Compound Summary (CID 54677470). National Center for Biotechnology Information. Link
-
Lyman, W.J. et al. Handbook of Chemical Property Estimation Methods. Washington, DC: American Chemical Society, 1990. Link
-
Veeprho . Meloxicam Impurities and Related Compounds. Link
-
ICH . Guideline Q3A(R2): Impurities in New Drug Substances. 2006. Link
Sources
Technical Guide: In Silico Toxicity Prediction for Amido Ethyl Meloxicam Derivatives
Executive Summary
This technical guide outlines a rigorous in silico framework for evaluating the safety profile of Amido Ethyl Meloxicam , a structural derivative of the enolic acid NSAID meloxicam. The primary pharmacological rationale for this derivation is the masking of the free carboxylic/enolic acid functionality via amidation to mitigate direct gastric mucosal injury—a known liability of traditional NSAIDs—while retaining COX-2 selectivity.
This document serves as a protocol for researchers to predict toxicity endpoints (hepatotoxicity, cardiotoxicity, and mutagenicity) and pharmacokinetic behavior (ADME) using computational models prior to wet-lab synthesis.
Molecular Rationale & Structural Basis[1]
Parent Compound: Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide). Target Derivative: N-(2-aminoethyl) meloxicam amide (or similar ethyl-amide prodrugs).
The "Amido Ethyl" Modification Strategy
The modification involves converting the acidic enolic/carboxamide group into an ethyl-amide linkage.
-
Gastrointestinal Safety: The free acidic group in NSAIDs contributes to local irritation via "ion trapping" in gastric epithelial cells. Amidation increases pKa, reducing local acidity and preventing back-diffusion of hydrogen ions into the mucosa.
-
Lipophilicity Modulation: The addition of the ethyl chain increases lipophilicity (
), potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration, which must be monitored to avoid central nervous system (CNS) side effects.
Computational Methodology (The Protocol)
This workflow integrates deterministic QSAR (Quantitative Structure-Activity Relationship) modeling with stochastic molecular docking.
Phase A: Ligand Preparation
-
Input Format: Canonical SMILES strings are required for all web servers.
-
Standardization: Structures must be washed of salts and neutralized.
-
Energy Minimization: Use the MMFF94 force field to generate the lowest energy conformer (3D) for docking studies.
Phase B: ADME Profiling (SwissADME)
Objective: Assess bioavailability and drug-likeness. Tool: [1]
| Parameter | Metric of Interest | Critical Threshold for Meloxicam Derivative |
| Lipophilicity | Consensus LogP | Optimal range: |
| Solubility | ESOL Class | Must remain "Moderately Soluble" or better. |
| GI Absorption | HIA (Human Intestinal Absorption) | Target: "High". |
| BBB Permeability | BOILED-Egg Plot | Risk: If the ethyl group pushes the molecule into the "Yolk" (BBB permeant), check for CNS toxicity. |
| P-gp Substrate | P-glycoprotein status | If Yes, multidrug resistance may limit efficacy. |
Phase C: Toxicity Endpoint Prediction (ProTox-II)
Objective: Predict lethal dose (LD50) and organ-specific toxicity using fragment-based machine learning. Tool:
Protocol:
-
Submit the SMILES of Amido Ethyl Meloxicam.
-
Compare results against the parent Meloxicam (CAS: 71125-38-7).
-
Critical Endpoints to Monitor:
| Endpoint | Mechanism | Risk Assessment Logic |
| Hepatotoxicity | Bioactivation of thiazole ring | Meloxicam is generally safe due to metabolic detoxification. Ensure the amide derivative does not block this pathway. |
| Immunotoxicity | B-cell growth inhibition | Check for structural alerts related to immune suppression. |
| Cytotoxicity | HepG2 IC50 | If predicted active, the derivative may be too reactive for therapeutic use. |
| LD50 (Acute) | Oral Rat (mg/kg) | Success: Predicted Class 4 or 5 (>300 mg/kg). Failure: Class 1-3. |
Phase D: Molecular Docking (Target Selectivity)
Objective: Verify that the modification does not destroy COX-2 selectivity. Tool: AutoDock Vina / PyRx.
-
Targets:
-
COX-2 (PDB: 5KIR): Target for anti-inflammatory efficacy.
-
COX-1 (PDB: 5WBE): Target to avoid (associated with GI bleeding).
-
-
Grid Box: Center on the co-crystallized ligand of the PDB file.
-
Success Metric: The derivative should show a Binding Affinity (
) for COX-2 that is equal to or more negative (stronger) than COX-1.
Visualizing the Workflow
The following diagram illustrates the decision matrix for evaluating the Amido Ethyl Meloxicam derivative.
Caption: Integrated In Silico Workflow for Amido Ethyl Meloxicam Safety Assessment.
Mechanism of Reduced Toxicity
The specific advantage of the amido-ethyl derivative lies in the "Prodrug masking" mechanism. The following diagram details how this modification theoretically reduces the ulcerogenic index compared to the parent drug.
Caption: Comparative mechanism of gastric injury reduction via amide masking.
Data Interpretation & Validation
When analyzing the output from the tools listed above, use the following validation logic to ensure scientific integrity.
The "Confidence Score" Rule
In ProTox-II , every prediction comes with a confidence score.
-
Score > 0.7: High reliability. The fragment similarity to known toxic compounds is strong.
-
Score < 0.5: Low reliability. The result is likely a "baseline" prediction and should be treated as inconclusive.
-
Action: If the Amido Ethyl derivative predicts "Hepatotoxicity" with a score of 0.45, do not immediately discard. However, if the score is 0.85, the compound is likely unsafe.
The Lipophilicity-Toxicity Trade-off
Adding an ethyl group generally increases
-
Observation: If SwissADME shows
increasing from 1.9 (Meloxicam) to 3.5 (Derivative), this is acceptable. -
Warning: If
exceeds 4.5, the risk of "off-target" binding increases, often leading to hERG inhibition (cardiotoxicity). Check the hERG endpoint in ProTox-II specifically.
Structural Alerts (PAINS)
Verify that the "Amido Ethyl" addition does not create a Pan-Assay Interference Compound (PAINS) motif.
-
Use the Brenk and Pain filters in SwissADME.
-
Rationale: Amides are generally safe, but if the synthesis introduces reactive Michael acceptors, the compound will be flagged as a false positive in future assays.
References
-
Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals.[2][3][4] Nucleic Acids Research, 46(W1), W257–W263.[5] [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]
-
Husain, A., et al. (2015). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. Scholars Academic Journal of Pharmacy, 4(3), 145-152.[6] [Link]
-
Maniewska, J., et al. (2022).[7] Interaction of Oxicam Derivatives with the Artificial Models of Biological Membranes. Membranes, 12(8), 791.[7] [Link][7]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
Sources
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ProTox-II: a webserver for the prediction of toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. saspublishers.com [saspublishers.com]
- 7. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and First Identification of Amido Ethyl Meloxicam
This guide provides a comprehensive overview of the plausible discovery and initial identification of Amido Ethyl Meloxicam, a significant derivative and known impurity of the non-steroidal anti-inflammatory drug (NSAID), Meloxicam. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the synthesis, purification, and analytical characterization of this compound.
Introduction: The Context of Meloxicam and Its Derivatives
Meloxicam, a member of the oxicam class, is a widely prescribed NSAID for managing pain and inflammation associated with arthritis.[1][2][3] Its therapeutic efficacy is attributed to its preferential inhibition of cyclooxygenase-2 (COX-2).[2][3] The study of Meloxicam's derivatives and related substances is crucial for several reasons: to understand its metabolic pathways, to identify potential new drug candidates with improved pharmacological profiles, and to ensure the purity and safety of the parent drug by characterizing impurities formed during synthesis or degradation.[4][5] Amido Ethyl Meloxicam has been identified as a process impurity in the manufacturing of Meloxicam.[6][7][8] This guide outlines a hypothetical yet scientifically grounded pathway for its synthesis and first identification.
Postulated Discovery and Rationale for Synthesis
The discovery of Amido Ethyl Meloxicam likely occurred during process development and impurity profiling of Meloxicam. It is plausible that this compound was first hypothesized as a potential byproduct resulting from the presence of ethylamine or a related ethyl-containing nucleophile during the final amidation step of Meloxicam synthesis. The structural similarity to Meloxicam, with the key difference being the N-ethyl group on the amide nitrogen, would necessitate its synthesis as a reference standard for analytical method development and validation.
The chemical name for Amido Ethyl Meloxicam is N-ethyl-4-hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e][4][9]thiazine-3-carboxamide 1,1-dioxide.[6][10]
Synthesis and Purification Protocol
The synthesis of Amido Ethyl Meloxicam would logically follow a modification of the established synthesis route for Meloxicam, which involves the amidation of a methyl or ethyl ester of 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide.[11][12][13]
Proposed Synthesis Pathway
The synthesis can be envisioned as a two-step process starting from commercially available saccharin, leading to the key intermediate, which is then reacted with N-ethyl-N-(5-methylthiazol-2-yl)amine.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Intermediate B)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve saccharin in a suitable solvent like dimethylformamide (DMF).
-
Alkylation: Add methyl chloroacetate to the solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isomerization and Methylation: The resulting product is then isomerized using a base like sodium methoxide in a toluene-tert-butanol mixture. This is followed by methylation with methyl iodide in methanol to yield the key intermediate.[11]
-
Work-up and Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of Amido Ethyl Meloxicam
-
Reaction Setup: In a reaction vessel, add the synthesized intermediate (Methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide) and N-ethyl-N-(5-methylthiazol-2-yl)amine to a high-boiling point solvent such as xylene or dimethyl sulfoxide (DMSO).[12]
-
Amidation: Heat the mixture to reflux. The reaction progress is monitored by TLC until the starting material is consumed.
-
Isolation: After cooling, the product precipitates out of the solution. The solid is collected by filtration.
-
Purification: The crude Amido Ethyl Meloxicam is purified by recrystallization from a solvent like tetrahydrofuran (THF) or ethanol to yield a high-purity product.[13]
First Identification and Structural Elucidation
The identification and structural confirmation of a newly synthesized compound like Amido Ethyl Meloxicam would rely on a combination of spectroscopic and spectrometric techniques.
Analytical Workflow
Expected Analytical Data
Mass Spectrometry (MS):
-
Expected Molecular Ion: The primary objective of MS would be to confirm the molecular weight of the compound. For Amido Ethyl Meloxicam (C₁₆H₁₇N₃O₄S₂), the expected monoisotopic mass would be approximately 379.0660 g/mol .[10][14] High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be key to confirming the presence of the ethyl group and other structural features. Expected signals would include:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
Singlets for the methyl groups on the thiazole ring and the N-methyl group of the benzothiazine ring system.
-
Aromatic protons from the benzothiazine ring.
-
A broad singlet for the enolic hydroxyl group.
-
-
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for all 16 carbon atoms in the molecule, including the carbonyl carbon of the amide.
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
The FT-IR spectrum would be used to identify key functional groups. Characteristic absorption bands would be expected for:
-
O-H stretching of the enolic hydroxyl group.
-
C=O stretching of the amide carbonyl group.
-
S=O stretching of the sulfone group.
-
C-N and C-S stretching vibrations.
-
Elemental Analysis:
-
Combustion analysis would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should align with the calculated values for the molecular formula C₁₆H₁₇N₃O₄S₂.
Data Summary
The key physicochemical and analytical data for Amido Ethyl Meloxicam are summarized below.
| Property | Value | Source |
| Chemical Name | N-ethyl-4-hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e][4][9]thiazine-3-carboxamide 1,1-dioxide | [6] |
| CAS Number | 881399-30-0 | [6][7][8] |
| Molecular Formula | C₁₆H₁₇N₃O₄S₂ | [7][10][14] |
| Molecular Weight | 379.45 g/mol | [7][8] |
| Appearance | Postulated as a yellow powder, similar to Meloxicam. | [15] |
Conclusion
The discovery and identification of Amido Ethyl Meloxicam represent a crucial aspect of ensuring the quality and safety of the widely used anti-inflammatory drug, Meloxicam. While this guide presents a scientifically plausible, hypothetical pathway for its initial synthesis and characterization, it underscores the importance of rigorous analytical chemistry in modern drug development. The availability of well-characterized reference standards, such as Amido Ethyl Meloxicam, is indispensable for the accurate monitoring of impurities in pharmaceutical manufacturing.
References
-
New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. National Center for Biotechnology Information. [Link]
-
New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. Semantic Scholar. [Link]
-
Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. National Center for Biotechnology Information. [Link]
-
Amido Ethyl Meloxicam. Cleanchem. [Link]
-
Analytical chemical techniques for the determination of Meloxicam: A review. ResearchGate. [Link]
-
Physicochemical characterization, the Hirshfeld surface, and biological evaluation of two meloxicam compounding pharmacy samples. ScienceOpen. [Link]
- CN102775401A - Synthesis method of meloxicam.
- CN102775401B - Synthesis method of meloxicam.
-
An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry | Request PDF. ResearchGate. [Link]
-
Meloxicam. National Center for Biotechnology Information. [Link]
-
Amido Ethyl Meloxicam (Meloxicam Impurity). National Center for Biotechnology Information. [Link]
-
An innovative and efficient method to synthesize meloxicam in one-step procedure with respect to the green chemistry. INIS. [Link]
-
Meloxicam-impurities. Pharmaffiliates. [Link]
-
Meloxicam. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Amido Ethyl Meloxicam (Meloxicam Impurity) | CAS 881399-30-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Amido Ethyl Meloxicam (Meloxicam Impurity) | C16H17N3O4S2 | CID 54716305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Meloxicam synthesis - chemicalbook [chemicalbook.com]
- 12. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 13. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 14. Amido Ethyl Meloxicam (Meloxicam Impurity) | CAS: 881399-30-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 15. scienceopen.com [scienceopen.com]
Methodological & Application
LC-MS/MS protocol for trace level analysis of Amido Ethyl Meloxicam.
Application Note: Trace Level Analysis of Amido Ethyl Meloxicam by LC-MS/MS
Abstract & Introduction
Subject: Development and validation of a high-sensitivity LC-MS/MS protocol for the quantification of Amido Ethyl Meloxicam (CAS: 881399-30-0), a critical process-related impurity in Meloxicam drug substances and formulations.
Context: Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID). During synthesis or storage, alkylation side reactions can generate N-Ethyl Meloxicam , commercially referred to as Amido Ethyl Meloxicam. Structurally identified as N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide, this impurity represents a lipophilic modification of the parent drug.
Regulatory guidelines (ICH Q3A/B) mandate strict control of such impurities, often requiring limits below 0.10% or lower depending on toxicological assessment. Conventional HPLC-UV methods often lack the specificity and sensitivity required for trace-level detection (ppm/ppb levels) in complex matrices. This protocol utilizes LC-ESI-MS/MS (Triple Quadrupole) to achieve superior sensitivity and selectivity.
Compound Information & Properties
| Property | Analyte: Amido Ethyl Meloxicam | Parent: Meloxicam |
| CAS Number | 881399-30-0 | 71125-38-7 |
| Molecular Formula | C₁₆H₁₇N₃O₄S₂ | C₁₄H₁₃N₃O₄S₂ |
| Molecular Weight | 379.45 g/mol | 351.40 g/mol |
| Structural Difference | Ethyl group substitution on the amide nitrogen. | Secondary amide structure. |
| LogP (Predicted) | ~2.5 - 3.0 (More Lipophilic) | 1.9 |
| pKa | Non-acidic amide (Ethyl blocks acidic proton) | ~4.08 (Enolic/Sulfonamide) |
Method Development Strategy
Chromatographic Logic
-
Column Selection: A C18 stationary phase is selected due to the increased lipophilicity of the ethylated impurity compared to Meloxicam. A standard C18 (e.g., Agilent Zorbax Eclipse Plus or Waters ACQUITY BEH) provides robust retention.
-
Mobile Phase: An acidic mobile phase (0.1% Formic Acid) is critical.
-
Reasoning: Meloxicam and its derivatives ionize efficiently in positive mode (ESI+) under acidic conditions. The acid suppresses the ionization of silanols on the column (reducing tailing) and ensures the basic thiazole nitrogen is protonated for MS detection.
-
-
Gradient: A gradient starting at low organic (10-20%) and ramping to high organic (90%) is necessary to elute the highly retained Amido Ethyl impurity while separating it from the parent Meloxicam peak.
Mass Spectrometry Logic
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .
-
Precursor Ion: [M+H]⁺ = 380.1 m/z .
-
Product Ions (MRM):
-
Primary Transition (Quantifier):380.1 → 143.1 .
-
Mechanism: Cleavage of the amide bond yields the N-ethyl-2-amino-5-methylthiazole fragment (Thiazole ring + Ethyl group).
-
-
Secondary Transition (Qualifier):380.1 → 115.0 .
-
Mechanism: Further fragmentation of the thiazole ring or loss of the ethyl group in-source.
-
-
Experimental Protocol
Reagents & Standards
-
Reference Standard: Amido Ethyl Meloxicam (>98% purity).
-
Internal Standard (IS): Meloxicam-d3 or Piroxicam (structural analog).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.
Stock & Working Solutions
-
Stock Solution (1 mg/mL): Dissolve 10 mg of Amido Ethyl Meloxicam in 10 mL of DMSO (solubility is better in DMSO/MeOH than pure ACN).
-
Intermediate Stock: Dilute to 10 µg/mL in 50:50 ACN:Water.
-
Calibration Standards: Prepare serial dilutions in the sample diluent (e.g., 50:50 MeOH:Water) ranging from 1.0 ng/mL to 1000 ng/mL .
Sample Preparation (Drug Substance/Product)
-
Technique: "Dilute and Shoot" (ensures minimal loss of impurity).
-
Weigh 10 mg of Meloxicam sample.[1]
-
Dissolve in 10 mL of Diluent (MeOH:Water 80:20).
-
Vortex for 5 minutes; Sonicate for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes to remove insoluble excipients.
-
Transfer supernatant to an LC vial.
LC-MS/MS Conditions
| Parameter | Setting |
| System | UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ / Agilent 6495) |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Column Temp | 40°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2 - 5 µL |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
Gradient Program:
-
0.0 min: 80% A / 20% B
-
1.0 min: 80% A / 20% B
-
5.0 min: 10% A / 90% B (Elution of Amido Ethyl Meloxicam)
-
7.0 min: 10% A / 90% B
-
7.1 min: 80% A / 20% B
-
10.0 min: Stop (Re-equilibration)
MS Parameters (Source Dependent - Optimize)
| Parameter | Value |
| Ion Source | ESI Positive |
| Spray Voltage | 4500 V |
| Gas Temp | 350°C |
| Nebulizer | 45 psi |
| MRM 1 (Quant) | 380.1 → 143.1 (CE: 25-35 eV) |
| MRM 2 (Qual) | 380.1 → 115.1 (CE: 40-50 eV) |
| Dwell Time | 50 ms |
Workflow Visualization
Caption: Step-by-step workflow for the extraction and LC-MS/MS quantification of Amido Ethyl Meloxicam.
Validation Parameters (Acceptance Criteria)
To ensure the method is "self-validating" and robust, the following criteria must be met during the validation phase (per ICH Q2(R1)):
-
Specificity:
-
Inject a blank matrix. No interference peak > 20% of the LLOQ area should be observed at the retention time of Amido Ethyl Meloxicam (~5.5 min).
-
-
Linearity:
-
R² > 0.995 over the range of 1.0 – 1000 ng/mL.
-
-
Sensitivity (LOD/LOQ):
-
LOD (S/N > 3): Expected ~ 0.3 ng/mL.
-
LOQ (S/N > 10): Expected ~ 1.0 ng/mL.
-
-
Recovery (Accuracy):
-
Spike samples at 50%, 100%, and 150% of the target limit.
-
Acceptance: 80 – 120% recovery.
-
-
Matrix Effect:
-
Compare slope of calibration curve in solvent vs. matrix.
-
Matrix Factor should be between 0.85 and 1.15.
-
Troubleshooting & Scientific Insight
-
Peak Tailing: Amido Ethyl Meloxicam is more hydrophobic than Meloxicam. If tailing occurs, increase the column temperature to 45°C or 50°C to improve mass transfer kinetics.
-
Carryover: Due to the lipophilic ethyl group, the impurity may stick to the injector needle. Use a needle wash solution of 90:10 ACN:Water with 0.1% Formic Acid .
-
Retention Shift: If retention times drift, check the pH of the aqueous mobile phase. Even though 0.1% FA is "buffered" by the acid itself, evaporation can change pH over long runs. Use fresh solvents daily.
References
-
Cleanchem Laboratories. (n.d.). Amido Ethyl Meloxicam Reference Standard Data. Retrieved from [Link]
-
National Center for Biotechnology Information (PubChem). (2024). Compound Summary for CID 54716305: Amido Ethyl Meloxicam. Retrieved from [Link]
-
ICH Guidelines. (2006). Q3B(R2): Impurities in New Drug Products. International Council for Harmonisation. Retrieved from [Link]
-
Oliveira, G. M., et al. (2023).[2] Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam. Metabolites. Retrieved from [Link]
Sources
Application Note: A Validated RP-HPLC Method for the Quality Control of Meloxicam and the Quantification of Amido Ethyl Meloxicam
Abstract
This application note details a robust, specific, and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quality control of Meloxicam, a potent non-steroidal anti-inflammatory drug (NSAID). The primary focus is the identification and quantification of Amido Ethyl Meloxicam, a known process-related impurity and potential degradant. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy, as mandated by global regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] This protocol provides a comprehensive, self-validating system for researchers and quality control professionals, covering everything from sample preparation to data analysis, grounded in established scientific principles and validated according to ICH guidelines.[3][4]
Introduction: The Imperative of Impurity Profiling
Meloxicam (4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide) is a widely prescribed NSAID that functions as a selective COX-2 inhibitor.[1][5] Its therapeutic action can be compromised, and patient safety jeopardized, by the presence of impurities. These extraneous substances can arise during synthesis, degradation, or storage and may include unreacted intermediates, by-products, or degradation products.[1]
Amido Ethyl Meloxicam is a known related compound of Meloxicam, often categorized as a process-related impurity.[6][7] Its structural similarity to the parent API necessitates a highly specific analytical method to ensure its levels are controlled within acceptable toxicological limits. This document provides a field-proven HPLC method designed for this purpose, offering the precision, accuracy, and robustness required in a regulated pharmaceutical quality control environment.
Scientific Rationale and Method Principles
The Analyte: Amido Ethyl Meloxicam
Amido Ethyl Meloxicam (N-ethyl-4-hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e][1]thiazine-3-carboxamide 1,1-dioxide) is an impurity whose control is essential for ensuring the quality of Meloxicam API.[6][8] The use of a certified reference standard for this compound is critical for accurate quantification.[6]
The Technique: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for analyzing Meloxicam and its related substances due to its high resolving power and sensitivity.[3][9][10]
-
Causality of Component Selection:
-
Stationary Phase: A C18 (octadecylsilane) column is selected as the stationary phase.[9][11] Its non-polar nature provides strong hydrophobic interactions with the analytes.
-
Mobile Phase: A polar mobile phase, typically a mixture of an aqueous buffer (e.g., potassium dihydrogen orthophosphate) and an organic modifier (e.g., methanol or acetonitrile), is used.[9][12] The separation mechanism relies on the differential partitioning of analytes between the non-polar stationary phase and the polar mobile phase. Meloxicam and Amido Ethyl Meloxicam, being relatively non-polar, will be retained on the column. By carefully controlling the ratio of the organic modifier to the aqueous buffer, we can modulate the elution strength of the mobile phase to achieve optimal separation.
-
UV Detection: Meloxicam and its structurally related impurities, including Amido Ethyl Meloxicam, possess chromophores that absorb UV light. A detection wavelength of 361 nm provides excellent sensitivity for both the parent drug and its key impurities.[9][13]
-
Experimental Workflow Overview
The following diagram outlines the comprehensive workflow for the quality control analysis of Amido Ethyl Meloxicam in a Meloxicam sample.
Caption: QC workflow for Amido Ethyl Meloxicam analysis.
Materials and Methods
-
Reference Standards:
-
Meloxicam API (Purity ≥ 99.5%)
-
Amido Ethyl Meloxicam Reference Standard (Purity ≥ 95%)
-
-
Reagents and Solvents:
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (for pH adjustment)
-
Water (HPLC Grade)
-
-
Equipment:
-
HPLC system with a UV or PDA detector
-
C18 Column (e.g., Hypersil Gold C18, 250 mm x 4.6 mm, 5 µm)[9]
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Detailed Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation (0.65% KH₂PO₄, pH 6.0 : Methanol | 45:55 v/v): a. Accurately weigh 6.5 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water. b. Adjust the pH of the buffer solution to 6.0 using dilute orthophosphoric acid. c. Filter the buffer through a 0.45 µm membrane filter. d. Prepare the final mobile phase by mixing 450 mL of the prepared buffer with 550 mL of HPLC grade methanol. e. Degas the mobile phase for 15 minutes in a sonicator before use.[9]
-
Diluent Preparation (Methanol): a. Use HPLC grade methanol as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution Preparation (Meloxicam - 100 µg/mL): a. Accurately weigh 10 mg of Meloxicam reference standard and transfer to a 100 mL volumetric flask. b. Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve. c. Allow the solution to cool to room temperature and make up the volume to 100 mL with methanol.
-
Impurity Stock Solution Preparation (Amido Ethyl Meloxicam - 100 µg/mL): a. Accurately weigh 10 mg of Amido Ethyl Meloxicam reference standard and transfer to a 100 mL volumetric flask. b. Follow steps 3b and 3c to complete the preparation.
-
System Suitability Solution (Spiked Standard): a. Prepare a solution containing approximately 20 µg/mL of Meloxicam and 20 µg/mL of Amido Ethyl Meloxicam using the stock solutions. This solution is used to verify the resolution and performance of the chromatographic system.
-
Test Sample Preparation (from Meloxicam API): a. Accurately weigh 25 mg of the Meloxicam API test sample into a 25 mL volumetric flask. b. Add approximately 15 mL of methanol, sonicate for 10 minutes to dissolve completely. c. Make up the volume with methanol to obtain a solution with a nominal concentration of 1000 µg/mL. d. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Chromatographic Conditions
The following table summarizes the optimized HPLC parameters for the analysis.
| Parameter | Condition |
| Column | Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | 0.65% KH₂PO₄ (pH 6.0) : Methanol (45:55 v/v)[9] |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 20 µL |
| Column Temperature | 40 °C[9] |
| Detector Wavelength | 361 nm[9][13] |
| Run Time | Approximately 15 minutes |
Method Validation and System Suitability
The described method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose.[2][3]
System Suitability Testing
Before sample analysis, the system suitability solution is injected. The acceptance criteria must be met to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Meloxicam & Amido Ethyl Meloxicam) | ≥ 2.0 | Ensures baseline separation between the API and the impurity. |
| Tailing Factor (Meloxicam Peak) | ≤ 2.0 | Confirms good peak symmetry, which is crucial for accurate integration. |
| RSD of Peak Area (n=6 injections) | ≤ 2.0% | Demonstrates the precision of the injection and system hardware. |
Validation Parameters Summary
The following table summarizes the expected performance characteristics of this validated method.
| Parameter | Specification |
| Specificity | No interference at the retention time of Amido Ethyl Meloxicam from blank, placebo, or other related substances. Method is stability-indicating based on forced degradation studies.[2][14] |
| Linearity Range | 0.1 µg/mL to 5 µg/mL (for Amido Ethyl Meloxicam) |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0%; Intermediate Precision (Inter-day): ≤ 3.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Robustness | No significant impact on results with deliberate small changes in mobile phase pH (±0.2), organic phase composition (±2%), and column temperature (±2°C).[9] |
Data Analysis and Calculations
The amount of Amido Ethyl Meloxicam in the test sample is calculated using the response from the external reference standard.
Calculation Formula:
-
Area_Sample: Peak area of Amido Ethyl Meloxicam in the sample chromatogram.
-
Area_Std: Average peak area of Amido Ethyl Meloxicam from the standard solution injections.
-
Conc_Std: Concentration of Amido Ethyl Meloxicam reference standard (e.g., in mg/mL).
-
Conc_Sample: Concentration of the Meloxicam API in the sample solution (e.g., in mg/mL).
-
Purity_Std: Purity of the Amido Ethyl Meloxicam reference standard (as a decimal).
Conclusion
The RP-HPLC method detailed in this application note is specific, accurate, precise, and robust for the quantification of the Amido Ethyl Meloxicam impurity in Meloxicam API. The protocol is designed to be self-validating through rigorous system suitability checks and adherence to established chromatographic principles. This method is suitable for routine use in pharmaceutical quality control laboratories to ensure that Meloxicam products meet the stringent purity requirements set by regulatory authorities, ultimately safeguarding patient health.
References
-
ResearchGate. (n.d.). Development of a HPLC-UV method for determination of meloxicam in human plasma and pharmaceutical dosage forms. Available at: [Link]
-
Veeprho. (n.d.). Meloxicam Impurities and Related Compound. Available at: [Link]
-
Damle, M. C., et al. (2009). A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities. International Journal of PharmTech Research, 1(4), 1051-1060. Available at: [Link]
-
Prime Scholars. (n.d.). Degradation Study of Meloxicam by UV Spectroscopy. Available at: [Link]
-
PubMed. (2018). Development and validation of ultra-performance liquid chromatography method for the determination of meloxicam and its impurities in active pharmaceutical ingredients. Available at: [Link]
-
PubMed. (2018). Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment. Available at: [Link]
-
Acta Medica Marisiensis. (n.d.). Development of a HPLC-UV method for determination of meloxicam in human plasma and pharmaceutical dosage forms. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Degradation Study of Meloxicam by UV Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). chromatogram of meloxicam and its impurities A,D having retention time.... Available at: [Link]
-
Cleanchem. (n.d.). Amido Ethyl Meloxicam. Available at: [Link]
-
Prime Scholars. (n.d.). Degradation Study of Meloxicam by UV Spectroscopy. Available at: [Link]
-
Royal Society of Chemistry. (2014). Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. Available at: [Link]
-
Allied Academies. (2016). Optimization and validation of RP-HPLC method for the estimation of meloxicam and paracetamol with its genotoxic impurity (p-ami...). Available at: [Link]
-
Pharmaffiliates. (n.d.). meloxicam-impurities. Available at: [Link]
-
D-Scholarship@Pitt. (2022). Development and Evaluation of a Meloxicam Extended-Release Injectable Suspension. Available at: [Link]
-
European Scientific Journal. (2015). DEVELOPMENT OF A REVERSED PHASE - HPLC METHOD FOR DETERMINATION OF MELOXICAM IN TABLET FORMULATION AND HUMAN SERUM. Available at: [Link]
-
Slideshare. (n.d.). Spectroscopic and Colorimetric Determination of Meloxicam, Lornoxicam, Tenoxicam in Drugs. Available at: [Link]
-
PubMed Central. (2016). Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC. Available at: [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2021). Novel RP-HPLC Method Development and Validation of Meloxicam Suppository. Available at: [Link]
-
Shimadzu. (n.d.). L550 Analysis of Meloxicam in Accordance with the United States Pharmacopoeia by Nexera XR. Available at: [Link]
-
Preprints.org. (2024). Review article Analytical chemical techniques for the determination of Meloxicam. Available at: [Link]
- Google Patents. (n.d.). CN106896162B - A HPLC method for detecting impurities in meloxicam tablets.
-
ResearchGate. (2016). (PDF) Validation of assay indicating method development of Meloxicam in bulk and some of its tablet dosage forms by RP-HPLC. Available at: [Link]
-
PubMed Central. (2022). Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. Available at: [Link]
-
MDPI. (2022). New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. Available at: [Link]
-
ResearchGate. (n.d.). UV absorbance spectra of meloxicam and its impurities A, C, D. Available at: [Link]
-
Pharmaffiliates. (2019). Meloxicam API Impurity Standards Supplier in India. Available at: [Link]
-
USP-NF. (2012). Meloxicam. Available at: [Link]
-
PubChem. (n.d.). Amido Ethyl Meloxicam (Meloxicam Impurity). Available at: [Link]
- Google Patents. (n.d.). CN102775401A - Synthesis method of meloxicam.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Development and validation of ultra-performance liquid chromatography method for the determination of meloxicam and its impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Amido Ethyl Meloxicam (Meloxicam Impurity) | CAS: 881399-30-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. alliedacademies.org [alliedacademies.org]
- 11. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 12. eujournal.org [eujournal.org]
- 13. researchgate.net [researchgate.net]
- 14. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: A Stability-Indicating HPLC Method for Amido Ethyl Meloxicam
Abstract
This document provides a comprehensive guide to the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for Amido Ethyl Meloxicam, a known impurity and derivative of the non-steroidal anti-inflammatory drug (NSAID), Meloxicam. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in the quality control and stability testing of Meloxicam and its related substances. This application note details the rationale behind the method development, forced degradation studies as stipulated by the International Council for Harmonisation (ICH) guidelines, and a complete validation protocol to ensure the method is suitable for its intended purpose.
Introduction: The Rationale for a Stability-Indicating Assay
Amido Ethyl Meloxicam is a molecule of significant interest in the pharmaceutical analysis of Meloxicam, primarily as a process-related impurity or a potential degradant.[1][2][3] Its structural similarity to the active pharmaceutical ingredient (API) necessitates a highly specific analytical method to ensure accurate quantification and to monitor its levels in drug stability programs. A stability-indicating analytical method is one that can accurately and selectively quantify the drug substance in the presence of its potential degradation products, impurities, and excipients.[4][5] The development of such a method is a regulatory requirement and a scientific necessity to understand the intrinsic stability of a drug substance and to ensure the safety and efficacy of the final drug product.[6]
This guide will walk through the logical development of an HPLC method, from initial parameter selection to full validation, grounded in the established analytical chemistry of Meloxicam and the principles outlined in ICH guideline Q1A(R2).[6][7][8]
Predicted Degradation Pathways of Amido Ethyl Meloxicam
While specific degradation pathways for Amido Ethyl Meloxicam are not extensively documented, we can infer potential degradation routes based on the known stability of Meloxicam and the chemical nature of the amido-ethyl functional group. Meloxicam itself is susceptible to hydrolytic, oxidative, and photolytic degradation.[9][10][11][12][13]
-
Hydrolytic Degradation: The amide bond in Amido Ethyl Meloxicam could be susceptible to hydrolysis under acidic or basic conditions, potentially cleaving the N-ethyl group or leading to the formation of other related compounds.
-
Oxidative Degradation: The thiazole ring and other electron-rich centers in the molecule are potential sites for oxidation.
-
Photodegradation: Like its parent compound, Amido Ethyl Meloxicam may exhibit photosensitivity, leading to the formation of various photoproducts.[9][11][13]
The primary goal of the forced degradation study is to generate these potential degradants to a level of 5-20% to challenge the specificity of the developed HPLC method.[7][8]
Development of the Stability-Indicating HPLC Method
The following HPLC method was developed based on established methods for Meloxicam, with optimization to ensure adequate separation of Amido Ethyl Meloxicam from its potential degradants.[14]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention and separation for NSAIDs and their derivatives. |
| Mobile Phase | Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 4.0 with Orthophosphoric Acid) (50:50 v/v) | This composition offers a good balance of solvent strength for eluting the analyte and its degradants with symmetric peak shapes. The buffer controls the ionization of the acidic enolic group, ensuring consistent retention.[14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Detection Wavelength | 220 nm | Provides high sensitivity for Meloxicam and its derivatives.[14] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and minimizes peak distortion. |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Amido Ethyl Meloxicam reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution: Prepare the sample to a target concentration of 10 µg/mL of Amido Ethyl Meloxicam in the diluent.
Forced Degradation Studies: Protocol and Rationale
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the analytical method.[5][6] The following protocols are designed to induce degradation of Amido Ethyl Meloxicam under various stress conditions.
Workflow for Forced Degradation Studies
Caption: HPLC Method Validation Workflow.
Validation Parameters and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank, placebo, Amido Ethyl Meloxicam standard, and forced degradation samples. | No interference at the retention time of Amido Ethyl Meloxicam. The analyte peak should be well-resolved from degradation products. |
| Linearity | Analyze a minimum of five concentrations over the range of 50-150% of the target concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. [15] | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. | The LOQ should be verifiable with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C). | System suitability parameters should remain within acceptable limits. The %RSD of the results should be ≤ 2.0%. |
| Solution Stability | Analyze standard and sample solutions at regular intervals (e.g., 0, 6, 12, 24 hours) when stored at room temperature. [16][17] | The change in concentration should be ≤ 2.0%. [16] |
Illustrative Validation Summary
| Parameter | Result | Status |
| Specificity | No interference observed. Peak purity passed for all stress samples. | Pass |
| Linearity (r²) | 0.9998 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | Pass |
| Precision (Repeatability RSD) | 0.85% | Pass |
| Precision (Intermediate RSD) | 1.12% | Pass |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
| Robustness | System suitability passed under all varied conditions. | Pass |
| Solution Stability (24h) | 99.6% of initial concentration | Pass |
Conclusion
The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of Amido Ethyl Meloxicam. The forced degradation studies confirm its stability-indicating nature, showing effective separation of the parent compound from its degradation products generated under hydrolytic, oxidative, thermal, and photolytic stress. This validated method is suitable for routine quality control analysis and for stability studies of Meloxicam and its related substances in the pharmaceutical industry.
References
-
Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. Retrieved from [Link]
-
Patel, R. B., Shankar, M. B., Patel, M. R., & Bhatt, K. K. (2012). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Indian Journal of Pharmaceutical Sciences, 74(1), 61–67. Retrieved from [Link]
-
El-Didamony, A. M., & Abo-Elsoad, M. F. (2016). Optimization of photocatalytic degradation of meloxicam using titanium dioxide nanoparticles: application to pharmaceutical wastewater analysis, treatment, and cleaning validation. Environmental Science and Pollution Research, 23(16), 16324–16335. Retrieved from [Link]
-
Jain, D. K., Patel, P., & Kushwaha, A. (2008). Stability Indicating HPTLC Determination of Meloxicam. Indian Journal of Pharmaceutical Sciences, 70(5), 644–647. Retrieved from [Link]
-
Al-Adhroey, A. H., Al-Mekhlafi, H. M., & Al-Amodi, H. S. (2022). Development and Validation of an HPLC Method for the Determination of Meloxicam and Pantoprazole in a Combined Formulation. Analytica, 3(2), 147-160. Retrieved from [Link]
-
Ahmad, A., et al. (2017). Novel RP-HPLC Method Development and Validation of Meloxicam Suppository. Indian Journal of Pharmaceutical Education and Research, 51(4), 644-649. Retrieved from [Link]
-
Cleanchem. (n.d.). Amido Ethyl Meloxicam. Retrieved from [Link]
-
Jain, D. K., Patel, P., & Kushwaha, A. (2008). Stability Indicating HPTLC Determination of Meloxicam. Indian Journal of Pharmaceutical Sciences, 70(5), 644–647. Retrieved from [Link]
-
Papp, E., et al. (2007). Densitometric investigations on the photostability of meloxicam. Journal of Planar Chromatography -- Modern TLC, 20(1), 27-30. Retrieved from [Link]
-
Dong, M. W., & Hu, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. Retrieved from [Link]
-
Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59. Retrieved from [Link]
-
Panda, S. S., Bera, V. V., & Rao, M. M. (2012). The ICH guidance in practice: Stress degradation studies on aceclofenac and development of a validated stability-indicating reversed-phase HPLC assay in tablet dosage form. Journal of Pharmaceutical Analysis, 2(4), 253-259. Retrieved from [Link]
-
Sharma, S., et al. (2012). Method development and validation of a stability-indicating rp-hplc method for analysis of meloxicam using dad detector. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 323-327. Retrieved from [Link]
-
Resolve Mass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Michalska, K., et al. (2022). The Assessment of Meloxicam Phototoxicity in Human Normal Skin Cells: In Vitro Studies on Dermal Fibroblasts and Epidermal Melanocytes. International Journal of Molecular Sciences, 23(13), 7277. Retrieved from [Link]
-
Lavanya, G., et al. (2013). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 14. Retrieved from [Link]
- Google Patents. (n.d.). CN102775401A - Synthesis method of meloxicam.
-
da Silva, A. F. L., et al. (2021). Degradation of the mixture of the ketoprofen, meloxicam and tenoxicam drugs using TiO2/metal photocatalysers supported in polystyrene packaging waste. Water Science & Technology, 83(4), 868–881. Retrieved from [Link]
-
ICH. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link]
-
Kumar, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-10. Retrieved from [Link]
-
PubChem. (n.d.). Amido Ethyl Meloxicam (Meloxicam Impurity). National Center for Biotechnology Information. Retrieved from [Link]
-
Resolve Mass Laboratories. (2023, October 27). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Amido Ethyl Meloxicam (Meloxicam Impurity) | CymitQuimica [cymitquimica.com]
- 3. Amido Ethyl Meloxicam (Meloxicam Impurity) | C16H17N3O4S2 | CID 54716305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability Indicating HPTLC Determination of Meloxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Assessment of Meloxicam Phototoxicity in Human Normal Skin Cells: In Vitro Studies on Dermal Fibroblasts and Epidermal Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmtech.com [pharmtech.com]
- 17. mdpi.com [mdpi.com]
Application Note: Structural Elucidation of Amido Ethyl Meloxicam Utilizing 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the structural characterization of Amido Ethyl Meloxicam, a derivative of the non-steroidal anti-inflammatory drug (NSAID) Meloxicam, using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are presented, accompanied by an in-depth discussion on the interpretation of the resulting spectral data. This guide is intended for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development to facilitate the unambiguous structural verification and purity assessment of Meloxicam derivatives.
Introduction
Meloxicam is a widely prescribed NSAID belonging to the oxicam class, which exhibits preferential inhibition of cyclooxygenase-2 (COX-2).[1][2] Its therapeutic efficacy has prompted extensive research into the synthesis and characterization of its derivatives to explore potential enhancements in activity, selectivity, and pharmacokinetic profiles.[3] Amido Ethyl Meloxicam, systematically named N-ethyl-4-hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e][4][5]thiazine-3-carboxamide 1,1-dioxide, is one such derivative. Accurate and thorough structural characterization is a critical step in the development of any new chemical entity to ensure its identity, purity, and to understand its structure-activity relationship.
NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. This application note outlines a systematic NMR-based approach for the complete structural assignment of Amido Ethyl Meloxicam.
Rationale for Experimental Design
The selection of a suite of NMR experiments is paramount for a comprehensive structural elucidation. The causality behind the chosen experiments is as follows:
-
¹H NMR: This is the foundational experiment, providing information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).
-
¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule and provides insights into their chemical nature (e.g., carbonyl, aromatic, aliphatic).
-
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in piecing together fragments of the molecule by establishing proton-proton connectivity networks.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment detects longer-range correlations between protons and carbons (typically over two to three bonds). It is crucial for connecting molecular fragments that are not directly linked by proton-proton coupling, such as quaternary carbons and carbonyl groups to nearby protons.
The combination of these experiments provides a self-validating system for the complete and confident assignment of all proton and carbon signals in Amido Ethyl Meloxicam.
Experimental Protocols
Sample Preparation
A critical first step in obtaining high-quality NMR data is proper sample preparation.
Protocol:
-
Weigh approximately 5-10 mg of Amido Ethyl Meloxicam into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for Meloxicam and its derivatives and has residual proton and carbon signals that are well-separated from the expected analyte signals.[4][6]
-
Cap the NMR tube and gently vortex or sonicate for a short period to ensure complete dissolution of the sample.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Workflow for NMR Data Acquisition:
Caption: Workflow for NMR data acquisition and analysis.
Table 1: Recommended NMR Acquisition Parameters
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Spectral Width | 16 ppm | To encompass all expected proton signals. |
| Number of Scans | 16 | To achieve a good signal-to-noise ratio. | |
| Relaxation Delay | 2 s | To allow for full relaxation of protons between scans. | |
| ¹³C NMR | Spectral Width | 240 ppm | To cover the full range of carbon chemical shifts. |
| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C. | |
| Relaxation Delay | 2 s | Standard delay for ¹³C acquisition. | |
| COSY | Spectral Width (F1 & F2) | 16 ppm | To match the ¹H spectral width. |
| Number of Increments | 256 | To achieve adequate resolution in the indirect dimension. | |
| Number of Scans | 8 | Sufficient for good signal-to-noise. | |
| HSQC | Spectral Width (F1) | 160 ppm | To cover the expected ¹³C chemical shift range of protonated carbons. |
| Spectral Width (F2) | 16 ppm | To match the ¹H spectral width. | |
| Number of Increments | 256 | For good resolution in the ¹³C dimension. | |
| Number of Scans | 8 | Adequate for most samples of this concentration. | |
| HMBC | Spectral Width (F1) | 240 ppm | To encompass all carbons, including quaternary carbons. |
| Spectral Width (F2) | 16 ppm | To match the ¹H spectral width. | |
| Number of Increments | 512 | For good resolution of long-range correlations. | |
| Number of Scans | 16 | To detect weaker long-range correlations. |
Predicted Spectral Data and Interpretation
Based on the known structure of Amido Ethyl Meloxicam and reported data for Meloxicam, the following spectral characteristics are anticipated.
Structure of Amido Ethyl Meloxicam:
Caption: Chemical structure of Amido Ethyl Meloxicam.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Amido Ethyl Meloxicam in DMSO-d₆
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Correlations (COSY, HMBC) |
| Ethyl-CH₂ | ~3.5 (q) | ~40 | COSY to Ethyl-CH₃; HMBC to Amide C=O |
| Ethyl-CH₃ | ~1.2 (t) | ~14 | COSY to Ethyl-CH₂; HMBC to Ethyl-CH₂ |
| Thiazole-CH | ~7.0 (s) | ~120 | HMBC to Thiazole-CH₃, Thiazole C-N |
| Thiazole-CH₃ | ~2.4 (s) | ~17 | HMBC to Thiazole-CH, Thiazole C-S |
| Benzothiazine-CH (aromatic) | 7.5 - 8.0 (m) | 125 - 135 | COSY correlations between adjacent aromatic protons; HMBC to other aromatic carbons |
| N-CH₃ | ~3.0 (s) | ~30 | HMBC to C-N and C-S=O in benzothiazine ring |
| OH | ~10-12 (br s) | - | Broad, exchangeable proton |
| Amide C=O | - | ~165 | HMBC from Ethyl-CH₂ |
| C-OH | - | ~158 | HMBC from aromatic protons |
| Quaternary Carbons | - | 110 - 150 | Identified through HMBC correlations |
Interpretation Guide:
-
¹H NMR: Identify the characteristic signals for the ethyl group (a quartet and a triplet), the two methyl singlets (on the thiazole and benzothiazine rings), the aromatic protons, and the thiazole proton. The broad singlet for the hydroxyl group may be observed at a high chemical shift.
-
¹³C NMR: Count the number of signals to confirm the presence of all 16 carbons. Identify the carbonyl carbon at a high chemical shift.
-
COSY: Confirm the coupling between the ethyl CH₂ and CH₃ protons. Trace the connectivity of the aromatic protons on the benzothiazine ring.
-
HSQC: Assign the carbon signals for all protonated carbons by correlating them with their attached protons.
-
HMBC: This is the key to the final structure confirmation.
-
Look for a correlation from the ethyl CH₂ protons to the amide carbonyl carbon.
-
Observe correlations from the N-CH₃ protons to the carbons in the benzothiazine ring.
-
Connect the thiazole ring to the rest of the molecule via correlations from the thiazole proton and methyl protons to the amide carbonyl and nitrogen.
-
Use correlations from the aromatic protons to assign the quaternary carbons in the benzothiazine ring.
-
Expected 2D NMR Correlations:
Caption: Key expected 2D NMR correlations for Amido Ethyl Meloxicam.
Conclusion
The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural characterization of Amido Ethyl Meloxicam. By following the detailed protocols and interpretation guidelines presented in this application note, researchers can confidently verify the structure of this and other related Meloxicam derivatives. This rigorous analytical approach is fundamental to ensuring the quality and integrity of novel compounds in the drug discovery and development pipeline.
References
-
Romani, L. F. A., et al. (2018). Physicochemical characterization, the Hirshfeld surface, and biological evaluation of two meloxicam compounding pharmacy samples. Journal of Pharmaceutical Analysis, 8(2), 103-108. [Link]
-
Yoshioka, T. (n.d.). L550 Analysis of Meloxicam in Accordance with the United States Pharmacopoeia by Nexera XR. Shimadzu. [Link]
-
PubChem. (n.d.). Meloxicam. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. [Link]
-
Khan, K. M., et al. (2022). Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. Biological Trace Element Research, 200(1), 221-234*. [Link]
-
Pairet, M. (1998). Pharmacologic characterization of meloxicam. Journal of Clinical Rheumatology, 4(5 Suppl), S26-31. [Link]
-
Taday, P. F., et al. (2014). Optical Properties of Meloxicam in the Far-Infrared Spectral Region. Journal of Infrared, Millimeter, and Terahertz Waves, 35(11), 949-959. [Link]
-
Prystupa, A., et al. (2019). New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. Molecules, 24(21), 3848. [Link]
- Google Patents. (n.d.).
-
Brinson, R. G., et al. (2019). Best Practices in Utilization of 2D-NMR Spectral Data as the Input for Chemometric Analysis in Biopharmaceutical Applications. Journal of Pharmaceutical Sciences, 108(6), 1978-1989. [Link]
- Google Patents. (n.d.). Synthesis method of meloxicam.
-
Jeziorna, A., et al. (2023). SCXRD, CSP-NMRX and microED in the quest for three elusive polymorphs of meloxicam. IUCrJ, 10(Pt 4), 365-374. [Link]
-
PubChem. (n.d.). Meloxicam. National Center for Biotechnology Information. [Link]
-
Prystupa, A., et al. (2019). New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. Molecules, 24(21), 3848. [Link]
-
Romani, L. F. A., et al. (2017). Physicochemical characterization, the Hirshfeld surface, and biological evaluation of two meloxicam compounding pharmacy samples. Journal of Pharmaceutical Analysis, 8(2), 103-108. [Link]
-
CleveX. (n.d.). Amido Ethyl Meloxicam. [Link]
-
Venkatasai Life Sciences. (n.d.). Amido Ethyl Meloxicam. [Link]
-
Pharmaffiliates. (n.d.). Meloxicam-impurities. [Link]
Sources
- 1. Amido Ethyl Meloxicam (Meloxicam Impurity) | CymitQuimica [cymitquimica.com]
- 2. kemiezen.com [kemiezen.com]
- 3. Meloxicam: Side effects, dosage, uses, interactions, and more [medicalnewstoday.com]
- 4. CN102775401A - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 5. CN102775401B - Synthesis method of meloxicam - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Note: Absolute Quantification of Amido Ethyl Meloxicam Without a Reference Standard via qNMR-Bridged HPLC
Abstract
In pharmaceutical development, the emergence of "orphan impurities"—compounds lacking commercially available reference standards—poses a critical challenge to mass balance and safety assessment. This Application Note details a self-validating protocol for the quantification of Amido Ethyl Meloxicam (CAS 881399-30-0), a known structural analog and impurity of Meloxicam.
Conventional HPLC-UV methods often assume a Relative Response Factor (RRF) of 1.0 for analogs, a practice that can lead to quantitation errors exceeding 20% due to auxochromic shifts caused by the N-ethyl modification. This guide introduces a qNMR-Bridged Workflow , utilizing Proton Quantitative Nuclear Magnetic Resonance (
Introduction & Structural Analysis[1][2]
The Analytical Challenge
Regulatory guidelines (ICH Q3A(R2)) require the identification and quantification of impurities exceeding the reporting threshold (typically 0.05%). "Amido Ethyl Meloxicam" involves the ethylation of the secondary amide nitrogen bridging the benzothiazine and thiazole rings.
Structural Impact on Detection
-
Parent (Meloxicam): Contains a conjugated system extending from the benzothiazine 1,1-dioxide core through the amide linker to the thiazole ring.
-
Target (Amido Ethyl Meloxicam): The introduction of an ethyl group at the amide nitrogen creates steric bulk that may twist the dihedral angle between the rings.
-
Consequence: This steric hindrance can disrupt planarity, altering the molar extinction coefficient (
) and shifting . Therefore, direct area normalization (RRF=1) is scientifically invalid.
Strategic Workflow
The following diagram outlines the "Bridge Protocol" required to transfer accuracy from a primary method (qNMR) to a secondary routine method (HPLC-UV).
Figure 1: The qNMR-Bridged Workflow. This tiered approach uses NMR to establish the "truth" value of a standard, enabling the calculation of a correction factor (RRF) for routine HPLC.
Protocol A: Absolute Quantification via H-qNMR
This protocol serves as the primary reference method. It relies on the fundamental principle that the integrated signal area in NMR is directly proportional to the number of nuclei, independent of the chemical structure's extinction coefficient.
Materials & Reagents
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (Tetramethylsilane).-
Why: Meloxicam and its analogs exhibit poor solubility in CDCl
. DMSO ensures complete dissolution and separates exchangeable protons.
-
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable).
-
Signal: Singlet at
6.2 ppm. -
Why: This region is typically clear of Meloxicam's aromatic signals (7.0–8.5 ppm) and alkyl signals (1.0–4.0 ppm).
-
Sample Preparation (Gravimetric)
-
Balance: Use an ultra-microbalance (readability 0.1 µg) to minimize weighing error.
-
Weighing:
-
Weigh approx. 10–15 mg of the isolated Amido Ethyl Meloxicam (
) directly into the NMR tube or a small vial. -
Weigh approx. 5–8 mg of Maleic Acid IS (
). -
Target: Molar ratio of Analyte:IS should be roughly 1:1 to 3:1 for comparable signal-to-noise (S/N).
-
-
Dissolution: Add 600 µL DMSO-d
. Vortex until completely dissolved.
NMR Acquisition Parameters (Critical for Quantitation)
Standard qualitative parameters are insufficient. Use the following settings to ensure >99.9% magnetization recovery:
| Parameter | Setting | Rationale |
| Pulse Angle | 90° | Maximize signal intensity. |
| Relaxation Delay (d1) | 30–60 seconds | Must be |
| Spectral Width | -2 to 14 ppm | Cover all potential signals including exchangeables. |
| Scans (ns) | 16, 32, or 64 | Sufficient to achieve S/N > 250:1 for quantitation peaks. |
| Temperature | 298 K (25°C) | Controlled to prevent chemical shift drift. |
Data Processing & Calculation[3]
-
Phasing: Perform manual phasing (automatic phasing is often insufficiently precise for qNMR).
-
Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial).
-
Integration:
-
Integrate the IS Singlet (Maleic Acid,
6.2 ppm). Set value to normalized proton count (e.g., 2H). -
Integrate a Diagnostic Analyte Signal .
-
Selection: The N-Ethyl group offers a distinct triplet (
1.2 ppm) or quartet ( 4.0 ppm). Avoid the aromatic region if it overlaps with residual solvent or parent Meloxicam.
-
-
Calculation Formula:
Where:
- : Purity (mass fraction)[1]
- : Integrated Area
-
: Number of protons (e.g., 2 for Maleic Acid, 3 for Ethyl-CH
) - : Molecular Weight (Amido Ethyl Meloxicam = 379.45 g/mol )[2][3]
- : Mass weighed
Protocol B: Determination of Relative Response Factor (RRF)
Once the purity (
HPLC Conditions (USP/EP Compatible)
-
Column: C18, 150 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equivalent).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
Gradient: 40% B to 70% B over 15 mins.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 360 nm (Meloxicam
) and 254 nm (Broad spectrum). -
Column Temp: 40°C.
Experimental Procedure
-
Standard Preparation (Parent): Prepare a 0.5 mg/mL solution of certified Meloxicam Reference Standard.
-
Analyte Preparation (Impurity): Dilute the qNMR solution (from Protocol A) into mobile phase to match the concentration of the parent standard (correcting for the DMSO volume).
-
Injection: Inject 10 µL of both solutions in triplicate.
RRF Calculation
The Relative Response Factor is the ratio of the impurity's response to the parent's response per unit of mass.
-
must be corrected using the qNMR purity (
). -
If
(0.95–1.05), you may use the parent standard for direct quantification. -
If
, you must divide the impurity peak area by the RRF in future routine analysis.
Self-Validating Logic & Quality Control
To ensure this protocol is trustworthy (E-E-A-T), apply these validity checks:
-
qNMR Specificity Check:
-
Compare the integration of the N-ethyl triplet (3H) vs. the N-ethyl quartet (2H).
-
Validation: The ratio should be exactly 3:2 (1.5). Deviation >1% indicates signal overlap or impurity interference, invalidating the qNMR result.
-
-
Linearity Check:
-
Inject the impurity solution at 50%, 100%, and 150% of target concentration.
-
Validation: The calculated RRF should remain constant (RSD < 5%) across these levels.
-
References
-
ICH Q3A(R2) : Impurities in New Drug Substances.[4][5][6] International Council for Harmonisation.[7]
-
USP <761> : Nuclear Magnetic Resonance Spectroscopy.[8] United States Pharmacopeia.[9] (Requires subscription, general info available at )
-
Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy—Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis. (Foundation for qNMR methodology).[7][8][10]
- Singh, S., et al. (2012). "Strategies for characterizing and quantifying impurities in API without reference standards." Trends in Analytical Chemistry.
- Meloxicam Monograph: European Pharmacopoeia (Ph. Eur.) 10.0, Monograph 2229. (Provides the basis for HPLC conditions).
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. Amido Ethyl Meloxicam (Meloxicam Impurity) | CAS 881399-30-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Official web site : ICH [ich.org]
- 7. enovatia.com [enovatia.com]
- 8. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy - ECA Academy [gmp-compliance.org]
- 9. uspbpep.com [uspbpep.com]
- 10. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Amido Ethyl Meloxicam and Meloxicam
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering co-elution of Meloxicam and its related compound, Amido Ethyl Meloxicam, during reversed-phase HPLC analysis. Here, we provide in-depth, scientifically-grounded troubleshooting strategies in a direct question-and-answer format to help you achieve baseline separation.
Frequently Asked Questions (FAQs)
Q1: Why are Amido Ethyl Meloxicam and Meloxicam co-eluting in my current reversed-phase (C18) method?
A1: Co-elution of these two compounds is common on standard C18 columns due to their structural similarities. However, a critical chemical difference between them can be exploited to achieve separation.
-
Meloxicam is an acidic compound with a carboxylic acid amide functional group and an enolizable beta-dicarbonyl system. It possesses both a weakly acidic proton (pKa ~4.2) and a weakly basic site.[1]
-
Amido Ethyl Meloxicam is an impurity or derivative where the acidic proton of the carboxamide is replaced with an N-ethyl group.[2][3][4][5][6] This modification removes the primary acidic site of meloxicam, making Amido Ethyl Meloxicam a neutral or weakly basic compound.
This difference in their ionizable nature is the key to their separation. In a typical reversed-phase method using a neutral or slightly acidic mobile phase, both compounds may be largely un-ionized and thus have similar retention behavior based on their shared core structure.
Troubleshooting Guide: A Step-by-Step Approach to Resolution
This guide follows a logical progression from simple mobile phase adjustments to more advanced column chemistry considerations.
Step 1: Manipulating Mobile Phase pH
The most powerful tool to resolve compounds with different acidic/basic properties is adjusting the mobile phase pH.[7][8][9] By controlling the pH, you can change the ionization state of one compound more than the other, which significantly alters its polarity and retention time on a reversed-phase column.[10][11]
Q2: How exactly does adjusting the mobile phase pH help separate these two specific compounds?
A2: At a pH below its pKa (~4.2), meloxicam will be in its neutral, un-ionized form, making it more hydrophobic and thus more retained on a C18 column. As the pH of the mobile phase increases above its pKa, meloxicam becomes ionized (negatively charged), making it more polar and less retained.[8]
Conversely, Amido Ethyl Meloxicam lacks this acidic proton and will remain largely neutral across a wider pH range. Therefore, by carefully selecting the mobile phase pH, you can induce a significant difference in the retention times of the two compounds.
Experimental Protocol: pH Scouting Study
-
Prepare Buffers: Prepare three mobile phase buffers at different pH values. Good starting points would be pH 3.0 (e.g., 0.1% Formic Acid), pH 4.5 (e.g., 10 mM Acetate Buffer), and pH 6.0 (e.g., 10 mM Phosphate Buffer).[12] Ensure the chosen buffer is compatible with your detection method (e.g., avoid phosphate buffers with mass spectrometry).
-
Initial Conditions: Start with your existing C18 column and organic modifier (e.g., acetonitrile or methanol) concentration.
-
Equilibrate: For each pH condition, thoroughly equilibrate the column with at least 10-15 column volumes of the new mobile phase.
-
Inject and Analyze: Inject your sample mixture and observe the change in retention and resolution.
Expected Outcome:
| Mobile Phase pH | Expected Meloxicam State | Expected Amido Ethyl Meloxicam State | Predicted Separation Outcome |
| ~3.0 | Neutral (more retained) | Neutral | Minimal separation, likely still co-eluting. |
| ~4.5 | Partially Ionized (less retained) | Neutral | Increased separation as meloxicam's retention time decreases. |
| ~6.0 | Fully Ionized (significantly less retained) | Neutral | Potentially baseline resolution, with meloxicam eluting much earlier.[12] |
Step 2: Optimizing the Organic Modifier
If pH adjustment alone does not provide sufficient resolution, or if the peak shapes are poor, the next step is to evaluate your choice of organic solvent.[13]
Q3: My compounds are still not fully resolved after pH adjustment. Should I switch from acetonitrile to methanol, or vice-versa?
A3: Yes, changing the organic modifier is a powerful way to alter selectivity. Acetonitrile and methanol interact differently with analytes and the stationary phase, which can change the elution order or improve the spacing between peaks.[14][15]
-
Acetonitrile (ACN): Generally has a stronger elution strength in reversed-phase chromatography, leading to shorter retention times.[16][17] It is an aprotic solvent.
-
Methanol (MeOH): Is a protic solvent, capable of hydrogen bonding. This can lead to different interactions with your analytes, potentially improving selectivity for compounds with polar functional groups.[15] Methanol is also more viscous, which will result in higher backpressure.[16][18]
Experimental Protocol: Organic Modifier Evaluation
-
Select Optimal pH: Using the results from your pH scouting study, choose the pH that gave the best, albeit incomplete, separation.
-
Prepare Mobile Phases: Prepare two sets of mobile phases at this pH, one with acetonitrile as the organic modifier (Solvent B) and one with methanol as Solvent B.
-
Adjust Solvent Strength: Note that acetonitrile is a stronger solvent than methanol in reversed-phase. A common rule of thumb is that a 50:50 Water:ACN mobile phase has a similar elution strength to a 40:60 Water:MeOH mobile phase.[14] Adjust your gradient or isocratic conditions accordingly to achieve similar retention times.
-
Compare Chromatograms: Run your sample using both mobile phase systems and compare the resolution and peak shape. Often, one solvent will provide superior selectivity for a given pair of analytes.[18]
Step 3: Considering an Alternative Column Chemistry
If both pH and organic modifier optimization on a C18 column fail to yield the desired resolution, it is time to consider a different stationary phase.[19][20][21]
Q4: I've optimized my mobile phase, but separation is still insufficient. What kind of column should I try next?
A4: When a standard C18 column is not sufficient, the goal is to introduce alternative separation mechanisms beyond simple hydrophobicity.
Recommended Alternative Chemistries:
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Compounds containing aromatic rings. The phenyl groups in the stationary phase can interact with the aromatic rings in meloxicam and its derivative, offering a different selectivity.[18][22] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | Polar and aromatic compounds. PFP columns are known for their unique selectivity and can often resolve compounds that co-elute on C18 phases.[23] |
| Polar-Embedded | Hydrophobic & Hydrogen Bonding | Improving peak shape for basic compounds and offering different selectivity for polar analytes. |
Experimental Protocol: Column Screening
-
Select Columns: Obtain columns with different selectivities, such as a Phenyl-Hexyl and/or a PFP.
-
Use Optimal Mobile Phase: Start with the mobile phase conditions (pH and organic modifier) that gave the most promising results on the C18 column.
-
Screen and Optimize: Run your sample on each new column and perform minor adjustments to the gradient or isocratic conditions as needed to achieve the best resolution.
Overall Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting the co-elution of Amido Ethyl Meloxicam and Meloxicam.
References
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
-
Dolan, J. W. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]
-
LCGC International. (n.d.). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from [Link]
-
PubChem. (n.d.). Amido Ethyl Meloxicam (Meloxicam Impurity). Retrieved from [Link]
- Damle, M. C., et al. (2009). A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities. International Journal of PharmTech Research, 1(4), 1051-1056.
- Patil, S. S., et al. (2019). Novel RP-HPLC Method Development and Validation of Meloxicam Suppository.
-
HALO® Columns. (n.d.). LPH-C18: A C18 Column Alternative. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Retrieved from [Link]
-
PubMed Central. (n.d.). Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC. Retrieved from [Link]
- Google Patents. (n.d.). CN106896162B - A HPLC method for detecting impurities in meloxicam tablets.
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
ResearchGate. (n.d.). chromatogram of meloxicam and its impurities A,D having retention time.... Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). Retrieved from [Link]
-
Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Meloxicam. PubChem Compound Database. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 881399-30-0 | Product Name : Amido Ethyl Meloxicam. Retrieved from [Link]
-
Cleanchem. (n.d.). Amido Ethyl Meloxicam. Retrieved from [Link]
-
SEINE PHARMA. (n.d.). CAS 881399-30-0 Amido Ethyl Meloxicam. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorbance spectra of meloxicam and its impurities A, C, D. Retrieved from [Link]
-
MDPI. (n.d.). UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences and Research. (2015).
-
ResearchGate. (2009). Spectrophotometric determination of meloxicam. Retrieved from [Link]
Sources
- 1. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amido Ethyl Meloxicam (Meloxicam Impurity) | C16H17N3O4S2 | CID 54716305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amido Ethyl Meloxicam (Meloxicam Impurity) | CAS 881399-30-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. CAS 881399-30-0 Amido Ethyl Meloxicam [seinepharma.com]
- 7. moravek.com [moravek.com]
- 8. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. benchchem.com [benchchem.com]
- 14. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 15. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. chromtech.com [chromtech.com]
- 17. [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis? | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 18. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. theanalyticalscientist.com [theanalyticalscientist.com]
- 20. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 21. m.youtube.com [m.youtube.com]
- 22. bvchroma.com [bvchroma.com]
- 23. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low recovery of Amido Ethyl Meloxicam in sample prep.
Welcome to the technical support guide for troubleshooting low recovery of Amido Ethyl Meloxicam during sample preparation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving consistent and high recovery rates for this analyte. We will explore the underlying chemical principles and provide systematic, actionable solutions to enhance your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing low and inconsistent recovery of Amido Ethyl Meloxicam. What are the most likely causes?
Low recovery is a frequent challenge in bioanalysis and can stem from several factors related to the analyte's chemistry and its interaction with the sample matrix and preparation materials.[1][2] For Amido Ethyl Meloxicam, the key is to understand its molecular properties.
First, let's consider the parent compound, Meloxicam. It is an acidic compound with pKa values of 1.1 and 4.2.[3] It is practically insoluble in water but shows higher solubility in strong acids and bases.[3][4] The addition of the N-ethyl amide group to create Amido Ethyl Meloxicam (Molecular Formula: C16H17N3O4S2) increases its polarity and potential for hydrogen bonding compared to the parent drug.[5][6][7]
The most common culprits for low recovery are:
-
Incorrect pH: The charge state of Amido Ethyl Meloxicam is highly pH-dependent. Failure to control the pH during extraction can lead to poor retention on solid-phase extraction (SPE) sorbents or inefficient partitioning in liquid-liquid extraction (LLE).[1][8]
-
Inappropriate Solvent Choice: The selection of solvents for extraction and washing is critical. A wash solvent that is too strong can prematurely elute the analyte, while an elution solvent that is too weak will result in incomplete recovery.[2][9]
-
Non-Specific Binding (NSB): The analyte can adsorb to the surfaces of plasticware (e.g., pipette tips, collection tubes) or glassware, especially at low concentrations.[1][10] This is driven by hydrophobic or electrostatic interactions.[10]
-
Suboptimal Sample Preparation Technique: The chosen method (e.g., protein precipitation, LLE, SPE) may not be suitable for the analyte's properties or the complexity of the sample matrix (e.g., plasma, urine).[2]
A systematic investigation starting with the analyte's properties is the most effective troubleshooting approach.
Troubleshooting Low Recovery by Technique
This section provides a logical workflow to diagnose and resolve recovery issues based on your sample preparation method.
Logical Troubleshooting Flow
The following diagram illustrates a step-by-step process for identifying the source of low analyte recovery.
Caption: Troubleshooting flowchart for low analyte recovery.
Q2: My sample preparation involves Protein Precipitation (PPT), but recovery is poor. How can I improve it?
Protein precipitation is a fast but often non-selective method.[11] Low recovery of Amido Ethyl Meloxicam using PPT can be due to co-precipitation with the proteins or solubility issues in the final supernatant.
-
The Problem of Co-Precipitation: Amido Ethyl Meloxicam, with its ability to engage in hydrogen bonding and hydrophobic interactions, can be entrapped within the aggregated protein pellet, leading to significant analyte loss.[12]
-
Solvent Choice is Key: Acetonitrile is generally preferred over methanol as it tends to precipitate proteins more effectively, yielding a cleaner supernatant.[13] A common starting ratio is 3:1 (acetonitrile:plasma).[11]
Troubleshooting Steps for PPT:
-
Optimize the Solvent-to-Sample Ratio: Experiment with different ratios of acetonitrile to your sample (e.g., 2:1, 3:1, 4:1). A higher ratio can improve protein removal but may dilute your sample excessively.
-
Acidify the Precipitation Solvent: Adding a small amount of acid (e.g., 1% formic acid) to the acetonitrile can improve the precipitation of proteins and, crucially, ensure that Amido Ethyl Meloxicam (an acidic compound) remains in its neutral, more soluble form in the organic supernatant.
-
Vortex and Centrifuge Adequately: Ensure thorough mixing to allow complete protein denaturation. Centrifugation at high speed (e.g., >10,000 x g) for 10-15 minutes is critical for forming a compact pellet.
-
Check Supernatant pH: After precipitation, check the pH of your supernatant. If it is not acidic, the analyte may have limited solubility, contributing to low recovery.
| Parameter | Recommendation | Rationale |
| Precipitation Solvent | Acetonitrile (ACN) | Provides more efficient protein removal than methanol.[13] |
| Solvent:Sample Ratio | Start with 3:1 (v/v) | Balances protein removal with sample dilution.[11] |
| Solvent Modifier | Add 0.5-1% Formic Acid | Enhances protein crashing and keeps the acidic analyte in a soluble state. |
| Temperature | Perform at low temp (4°C) | Can improve protein pelleting and minimize analyte degradation. |
Q3: I am using Liquid-Liquid Extraction (LLE), but my recovery is inconsistent. Which solvents and pH conditions are optimal?
LLE relies on the differential solubility of an analyte between two immiscible liquids.[14] For Amido Ethyl Meloxicam, success is dictated almost entirely by pH control.
-
The Principle of pH-Dependent Partitioning: To extract an acidic drug like Amido Ethyl Meloxicam from an aqueous sample (like plasma or urine) into an organic solvent, you must first neutralize its charge. With a primary pKa around 4.2 (similar to Meloxicam), the sample pH must be adjusted to be at least 2 units below this value (i.e., pH ≈ 2.2).[15] At this pH, the enolic acid group is protonated (neutral), making the molecule less polar and more likely to partition into an immiscible organic solvent.
Troubleshooting Steps for LLE:
-
Verify Sample pH: Before extraction, dilute your sample (e.g., plasma) with a buffer and ensure the pH is adjusted to ~2-3. Use a pH meter for accuracy. Adding a small volume of a strong acid like phosphoric or hydrochloric acid is common.
-
Select an Appropriate Organic Solvent: The ideal solvent should be water-immiscible and have sufficient polarity to solvate Amido Ethyl Meloxicam.[14] Given the molecule's properties, moderately polar solvents are a good starting point.
| Organic Solvent | Polarity Index | Rationale |
| Ethyl Acetate | 4.4 | Good general-purpose solvent for moderately polar compounds. |
| Methyl tert-Butyl Ether (MTBE) | 2.5 | Lower water solubility than ethyl acetate, can provide cleaner extracts. |
| Dichloromethane (DCM) | 3.1 | Effective but denser than water, forming the bottom layer. |
| Mixtures (e.g., DCM:IPA 95:5) | Variable | Adding a polar modifier like isopropanol (IPA) can enhance recovery of more polar analytes.[16] |
-
Ensure Efficient Mixing: Vortex vigorously for 1-2 minutes to maximize the surface area between the two phases, allowing for efficient partitioning of the analyte.
-
Avoid Emulsions: If emulsions form (a common issue with plasma), try longer and slower centrifugation, or add salt (salting out) to the aqueous phase to increase its polarity and force phase separation.[17]
Q4: My Solid-Phase Extraction (SPE) method gives low recovery. How do I select the right sorbent and optimize the procedure?
SPE offers superior selectivity and cleanup compared to PPT and LLE.[18] For a molecule like Amido Ethyl Meloxicam, with both non-polar (benzothiazine ring) and ionizable acidic characteristics, a mixed-mode SPE strategy is highly recommended.[18][19]
-
Why Mixed-Mode SPE? A mixed-mode sorbent combines two retention mechanisms, typically reversed-phase (for hydrophobic interactions) and ion-exchange (for charge-based interactions).[15] This dual retention allows for a very rigorous wash protocol, removing interferences that are only hydrophobic or only charged, resulting in exceptionally clean extracts and high, reproducible recovery.[18][19] A strong anion exchange (SAX) mixed-mode sorbent is ideal.[18]
This protocol is designed to maximize the recovery of Amido Ethyl Meloxicam from a biological matrix like plasma.
Caption: Recommended Mixed-Mode SPE workflow.
Step-by-Step Protocol Explanation:
-
Sample Pre-treatment: Dilute plasma 1:1 with an aqueous buffer (e.g., 50 mM ammonium acetate) and adjust the pH to ~6.0. At this pH (well above the pKa of 4.2), the analyte will be deprotonated (negatively charged), enabling strong retention by the anion exchange mechanism.
-
Condition & Equilibrate: This is a critical step.[20] Conditioning with methanol wets the polymeric sorbent, and equilibration with the buffer primes the sorbent for sample loading.
-
Load: Load the pre-treated sample slowly (1-2 mL/min) to ensure sufficient interaction time between the analyte and the sorbent.[20] The analyte is retained by two mechanisms: hydrophobic interaction with the polymer backbone and ionic interaction with the SAX groups.
-
Wash Steps (The Power of Mixed-Mode):
-
Aqueous Wash (e.g., buffer): Removes highly polar, unbound matrix components.
-
Organic Wash (e.g., Methanol): This is a key step. A traditional reversed-phase sorbent would lose the analyte here. However, because the analyte is also ionically bound to the SAX sorbent, it remains strongly retained while non-polar interferences are washed away.[15]
-
-
Elution: To elute the analyte, both retention mechanisms must be disrupted simultaneously. This is achieved with an acidic organic solvent (e.g., 2-5% formic or acetic acid in methanol).[19] The acid neutralizes the charge on the analyte, breaking the ionic bond, while the strong organic solvent disrupts the hydrophobic interaction, leading to complete elution.
If recovery is still low after implementing this protocol, consider increasing the elution volume or performing a second elution step to ensure all analyte has been desorbed from the sorbent.[2]
References
-
SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Biotage. Available at: [Link]
-
Analytical chemical techniques for the determination of Meloxicam. International Journal of Pharmaceutical and Life Sciences. Available at: [Link]
-
Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent. Available at: [Link]
-
Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Restek. Available at: [Link]
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. PMC. Available at: [Link]
-
Amido Ethyl Meloxicam (Meloxicam Impurity). PubChem. Available at: [Link]
-
When should I choose a mixed-mode SPE?. Biotage. Available at: [Link]
-
Why Is Your SPE Recovery So Low?. ALWSCI. Available at: [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc.. Available at: [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. Available at: [Link]
-
Assessing solubility of meloxicam in age-specific gastric and intestinal media relevant to adults and pediatric populations. European Journal of Pharmaceutical Sciences. Available at: [Link]
-
MOBIC (meloxicam) Label. FDA. Available at: [Link]
-
Determination of meloxicam in human plasma using a HPLC method with UV detection and its application to a pharmacokinetic study. ResearchGate. Available at: [Link]
-
Pharmacokinetics of meloxicam in plasma and urine of horses. AVMA Journals. Available at: [Link]
-
(PDF) Determination of meloxicam in human plasma by HPLC. ResearchGate. Available at: [Link]
-
Meloxicam. PubChem. Available at: [Link]
-
Quantitation of meloxicam in the plasma of koalas (Phascolarctos cinereus) by improved high performance liquid chromatography. PMC. Available at: [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available at: [Link]
-
The Reason of Poor Sample Recovery When Using SPE. Hawach. Available at: [Link]
-
Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Pharmaceutical Sciences. Available at: [Link]
-
Protein precipitation as a possible important pitfall in the clinical chemistry analysis of blood samples containing monoclonal immunoglobulins: 2 case reports and a review of the literature. PubMed. Available at: [Link]
-
Protein precipitation vs. traditional protein crash: what's best?. Biotage. Available at: [Link]
-
Assessing solubility of meloxicam in age-specific gastric and intestinal media relevant to adults and pediatric populations: implications for optimizing dosing in patients for postoperative pain. PMC. Available at: [Link]
-
Meloxicam-impurities. Pharmaffiliates. Available at: [Link]
-
Amido Ethyl Meloxicam. Cleanchem. Available at: [Link]
-
Improving Solubility and Pharmacokinetics of Meloxicam via Multiple-Component Crystal Formation. ResearchGate. Available at: [Link]
-
Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. Available at: [Link]
-
Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. PMC. Available at: [Link]
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. Available at: [Link]
-
Choosing the Right Elution Solvent When Using Support Liquid Extraction (SLE). UGent. Available at: [Link]
-
Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS. PubMed. Available at: [Link]
-
Understanding and Controlling Non-Specific Binding in SPR Experiments. Creoptix. Available at: [Link]
-
4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya. Available at: [Link]
-
4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Rezonans. Available at: [Link]
-
Non-Specific Binding: What You Need to Know. Surmodics IVD. Available at: [Link]
Sources
- 1. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 2. welch-us.com [welch-us.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amido Ethyl Meloxicam (Meloxicam Impurity) | C16H17N3O4S2 | CID 54716305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amido Ethyl Meloxicam (Meloxicam Impurity) | CAS: 881399-30-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. specartridge.com [specartridge.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. biotage.com [biotage.com]
- 12. Protein precipitation as a possible important pitfall in the clinical chemistry analysis of blood samples containing monoclonal immunoglobulins: 2 case reports and a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 15. biotage.com [biotage.com]
- 16. Choosing the Right Elution Solvent When Using Support Liquid Extraction (SLE) [discover.restek.com]
- 17. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 18. agilent.com [agilent.com]
- 19. data.biotage.co.jp [data.biotage.co.jp]
- 20. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
Adjusting pH to improve chromatographic retention of Amido Ethyl Meloxicam.
To: User From: Senior Application Scientist, Chromatography Support Subject: Technical Guide: Optimizing pH for Amido Ethyl Meloxicam Retention
Executive Summary
You are encountering challenges with the chromatographic behavior of Amido Ethyl Meloxicam (CAS: 881399-30-0), a known synthetic impurity of Meloxicam. This molecule, chemically identified as N-ethyl-4-hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide, differs from the parent drug by the presence of an ethyl group on the amide nitrogen.
This structural modification introduces two critical chromatographic variables:
-
Increased Hydrophobicity: The ethyl moiety increases the logP, generally leading to longer retention times compared to Meloxicam in Reverse Phase (RP) modes.
-
Altered Ionization Profile: While the enolic functionality remains, the substitution at the amide nitrogen influences the electronic environment, subtly shifting the pKa values relative to Meloxicam (pKa₁ ≈ 1.1, pKa₂ ≈ 4.2).
This guide details how to manipulate mobile phase pH to "improve retention"—whether your goal is to increase the capacity factor (
Part 1: The Science of Retention & pH
To control the retention of Amido Ethyl Meloxicam, you must control its ionization state. In Reverse Phase Chromatography (RPC), neutral species retain strongly, while ionized (charged) species elute rapidly.
-
Low pH (< 2.5): The molecule exists primarily in its neutral (protonated) form. The enolic oxygen is protonated.
-
Result:Maximum Retention. The hydrophobic ethyl group dominates the interaction with the C18 stationary phase.
-
-
Intermediate pH (3.5 – 5.5): The enolic group deprotonates to form an anion .
-
Result:Reduced Retention. The negative charge increases water solubility and repulsion from the stationary phase, causing the peak to shift to earlier retention times.
-
Mechanism of Action Diagram
The following diagram illustrates the decision logic for pH adjustment based on your specific chromatographic problem.
Figure 1: Decision matrix for optimizing pH based on observed retention issues.
Part 2: Troubleshooting & FAQs
Q1: My Amido Ethyl Meloxicam peak is eluting in the void volume (too fast). Why?
Diagnosis: Your mobile phase pH is likely too high (pH > 6.0). Explanation: At neutral or basic pH, the enolic hydroxyl group is fully deprotonated, giving the molecule a negative charge. This makes it highly polar and unretained on a hydrophobic C18 column. Corrective Action:
-
Acidify the Mobile Phase: Lower the pH to 2.0 – 3.0 .
-
Protocol: Use a Phosphate or Formate buffer.
-
Example: 20 mM Potassium Phosphate adjusted to pH 2.2 with Orthophosphoric Acid.
-
Why? This suppresses ionization, forcing the molecule into its neutral, hydrophobic state, significantly increasing retention.
-
Q2: The impurity co-elutes with the main Meloxicam peak. How do I separate them?
Diagnosis: Poor selectivity (
-
Fine-tune pH: Operate at pH 3.5 – 4.0 .
-
In this region, small differences in pKa between the parent and impurity are magnified. The impurity (more hydrophobic) should theoretically elute after Meloxicam.
-
-
Adjust Organic Modifier: If pH adjustment alone doesn't resolve them, decrease the % Acetonitrile by 5%. This amplifies the "hydrophobic selectivity," allowing the ethyl group on the impurity to interact longer with the column than the methyl group on Meloxicam.
Q3: I see severe peak tailing. Is this a pH issue?
Diagnosis: Secondary interactions with residual silanols on the column. Explanation: Even at low pH, the thiazole nitrogen can interact with unreacted silanol groups on the silica surface, causing drag (tailing). Corrective Action:
-
Increase Buffer Strength: Increase buffer concentration from 10 mM to 25-50 mM . Higher salt concentration masks silanol interactions.
-
Add a Silanol Blocker: If using a low pH method (pH < 3), add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites). Note: Ensure your column is compatible with TEA.
Part 3: Experimental Protocols
Protocol A: Buffer Preparation (pH 2.5 Phosphate)
Standardizing the buffer is critical for reproducible retention times.
| Step | Action | Technical Note |
| 1 | Weigh 2.72 g of Potassium Dihydrogen Phosphate ( | Target: 20 mM concentration in 1L. |
| 2 | Dissolve in 900 mL of HPLC-grade water. | Ensure complete dissolution before adjusting pH. |
| 3 | Titrate with 85% Orthophosphoric Acid ( | Add dropwise while monitoring with a calibrated pH meter until pH 2.5 ± 0.05 . |
| 4 | Dilute to volume (1000 mL) and Filter through 0.45 µm membrane. | Removes particulates that damage pump seals. |
Protocol B: pH Scouting Workflow
Use this workflow to determine the exact pH required for your specific column.
Figure 2: Step-by-step pH scouting workflow for method development.
References
-
Chemical Identity: Amido Ethyl Meloxicam (Meloxicam Impurity). CAS No. 881399-30-0.[1][2][3][4][5] Toronto Research Chemicals.
-
Method Validation Context: Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC. PubMed Central.
-
General Principles: The Role of pH in HPLC Separation. Moravek Inc.
-
Impurity Profiling: A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities. International Journal of PharmTech Research.
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. CAS 881399-30-0: N-ethyl-4-hydroxy-2-methyl-N-(5-methylthi… [cymitquimica.com]
- 4. Amido Ethyl Meloxicam (Meloxicam Impurity) | C16H17N3O4S2 | CID 54716305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amido Ethyl Meloxicam (Meloxicam Impurity), TRC 2.5 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
Refining integration parameters for accurate quantification of Amido Ethyl Meloxicam.
Technical Support Center: Amido Ethyl Meloxicam Quantification
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on refining integration parameters for the accurate and reproducible quantification of Amido Ethyl Meloxicam, a key metabolite of Meloxicam. Our focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, addressing common challenges from baseline noise to co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: Why is peak integration so critical for the quantification of Amido Ethyl Meloxicam?
Accurate peak integration is the foundation of quantitative bioanalysis. The calculated area of a chromatographic peak is directly proportional to the concentration of the analyte, in this case, Amido Ethyl Meloxicam. In drug development, this data underpins critical pharmacokinetic and toxicokinetic decisions.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that bioanalytical methods be fully validated to ensure that results are reliable and reproducible.[2][3][4] Inconsistent or incorrect integration introduces significant variability and bias, compromising the integrity of a study. The integration process must be robust, objective, and applied consistently across all samples, including calibration standards, quality controls (QCs), and unknown study samples.
Q2: What is the regulatory stance on automated vs. manual peak integration?
Regulatory guidelines strongly favor automated, algorithm-based integration for its objectivity and reproducibility.[5][6] Manual integration, where an analyst manually adjusts the peak baseline, is highly discouraged because it introduces subjective bias. The FDA's guidance for industry explicitly states that the standard operating procedure (SOP) should pre-define the integration process.[5] Any manual modification must be a rare event, thoroughly justified, documented with the original and re-integrated chromatograms, and approved by management.[5][7] A pattern of excessive manual integration is a significant red flag during regulatory audits.
Q3: My chromatography system meets the system suitability requirements of USP <621>, but my integration is still poor. Why?
While meeting system suitability test (SST) criteria as outlined in USP General Chapter <621> (e.g., resolution, tailing factor, reproducibility) is essential, it doesn't guarantee flawless integration.[8][9][10] SSTs confirm the health of the chromatographic system, but the integration algorithm must still be optimized for the specific characteristics of your analyte's peak.[9] Factors like low signal-to-noise ratio (especially near the Lower Limit of Quantification, LLOQ), baseline drift, or the presence of minor co-eluting matrix components may not cause an SST failure but can significantly challenge a non-optimized integration method.[11]
Troubleshooting Guide: Refining Integration Parameters
Issue 1: Inconsistent Peak Detection or Area at Low Concentrations (LLOQ)
Question: My instrument fails to detect the analyte peak consistently at the LLOQ, or the peak area %RSD is unacceptably high. What are the first parameters to adjust?
Answer: This is a classic signal-vs-noise challenge. The primary integration parameters to refine are Peak Width and Threshold (or Slope Sensitivity) . The software uses these to distinguish a true peak from baseline noise.[12][13]
-
Causality: The Peak Width parameter tells the algorithm the expected width (in time) of a real peak. If set too narrow, the algorithm may interpret a real peak as noise; if too wide, it may merge noise into the peak. The Threshold sets the minimum slope change required to recognize the start and end of a peak. A threshold that is too high will miss small peaks; one that is too low will incorrectly integrate baseline noise.[13]
Caption: Workflow for optimizing initial peak integration parameters.
-
Select Representative Chromatograms: Open data files for your LLOQ, a mid-range QC, and your Upper Limit of Quantification (ULOQ). Start with the LLOQ.
-
Estimate Peak Width: Manually measure the width of the Amido Ethyl Meloxicam peak at half its height. Enter this value as the initial "Peak Width" parameter in your processing method.[12]
-
Set Initial Threshold: Begin with your software's default threshold value.
-
Optimize Threshold: Gradually decrease the threshold value until the LLOQ peak is reliably detected. If you start picking up baseline noise, the threshold is too low. The goal is to find the highest threshold that still integrates the LLOQ peak correctly across multiple injections.[13]
-
Verify Across Concentration Range: Apply these settings to your mid-QC and ULOQ samples. Ensure that these larger peaks are also integrated correctly and that no shouldering or tailing is improperly cut off.
-
Document: Save the optimized parameters in your validated analytical method.
Issue 2: Co-eluting Peaks and Baseline Irregularities
Question: My Amido Ethyl Meloxicam peak is not fully resolved from an endogenous matrix component. How do I ensure accurate integration?
Answer: Integrating unresolved peaks is a significant challenge where incorrect handling can lead to substantial quantification errors.[14] Your primary goal should be to improve chromatographic separation. If that's not feasible, you must choose and consistently apply an appropriate baseline correction algorithm.
-
Causality: For partially resolved peaks, the algorithm must decide where one peak ends and the next begins. A perpendicular drop to a common baseline is often used when peaks are of similar size. However, when a small peak (like a low-level metabolite) elutes on the tail of a large matrix peak, tangent skimming is generally more accurate for the smaller peak.[11] Using a perpendicular drop in this scenario would incorrectly assign a large portion of the major peak's tail to the area of the minor peak.
Caption: Decision workflow for integrating unresolved peaks.
-
Assess Peak Ratio: Determine the height ratio of the interfering peak to your Amido Ethyl Meloxicam peak.
-
Apply the 10% Rule: As a well-established starting point, if the minor peak is less than 10% of the height of the major peak it is co-eluting with, tangent skimming is often the most appropriate choice.[11] If the peaks are closer in size, a perpendicular drop to the baseline is generally preferred.
-
Consistent Application: This choice must be defined in the method and applied consistently to all standards, QCs, and unknown samples. It cannot be changed on a per-sample basis.
-
Validation is Key: The accuracy of your chosen integration strategy for unresolved peaks must be confirmed during method validation by analyzing spiked matrix samples and demonstrating acceptable precision and accuracy.
Data & Parameter Summary
Table 1: Recommended Starting Integration Parameters for Amido Ethyl Meloxicam (UPLC-MS/MS)
| Parameter | Typical Starting Value | Rationale & Key Considerations |
| Peak Width | 2-4 seconds | Should approximate the average width of the analyte peak at half-height. Adjust based on your specific chromatography. |
| Threshold / Slope | 100-500 µV/sec | Highly instrument-dependent. Must be sensitive enough to detect the LLOQ but high enough to reject baseline noise.[13] |
| Baseline Mode | Valley Detection (default) | For well-resolved peaks. Switch to Tangent Skim only for justifiable cases of co-elution with a large interfering peak.[11][15] |
| Integration Window | Start after void volume, end after last analyte | Prevents integration of solvent fronts or late-eluting matrix components. |
Table 2: Common Integration Problems and Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Split or shouldered peak integration | Peak Width parameter is set too narrow; poor chromatography. | Widen the Peak Width parameter. Investigate and resolve the underlying chromatographic issue (e.g., column void, sample solvent effect). |
| Variable baseline placement | Drifting baseline; inconsistent peak start/end detection. | Lower the Threshold to ensure consistent peak detection. If baseline drift is severe, address the chromatographic cause (e.g., poor column equilibration, mobile phase issue).[11][16] |
| Integration of noise spikes | Threshold parameter is set too low. | Increase the Threshold value until only peaks of interest are integrated. |
| Negative peak affects baseline | Sample matrix or mobile phase mismatch causing a baseline dip. | Use a "negative peak rejection" function if available in your software. Ensure proper baseline start and end points are set to exclude the dip.[11][15] |
References
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link]
-
<621> CHROMATOGRAPHY . United States Pharmacopeia (USP). [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. [Link]
-
Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. [Link]
-
<621> Chromatography - USP-NF . United States Pharmacopeia (USP). [Link]
-
Draft Guideline on bioanalytical method validation . European Medicines Agency (EMA). [Link]
-
Peak Integration Errors: Common Issues and How to Fix Them . Separation Science. [Link]
-
Liquid Chromatography-Tandem Mass Spectrometry Method for Detection and Quantification of Meloxicam and 5′-Carboxymeloxicam in Oral Fluid Samples . MDPI. [Link]
-
Are You Sure You Understand USP <621>? . LCGC International. [Link]
-
Bioanalytical method validation emea . Slideshare. [Link]
-
Guide to achieving reliable quantitative LC-MS measurements . LGC Group. [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics . PMC. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation . Resolve Mass Spectrometry. [Link]
-
USFDA guidelines for bioanalytical method validation . Slideshare. [Link]
-
Confirming Peak Integration . Shimadzu. [Link]
-
Bioanalytical Method Validation Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
Meloxicam determination in human plasma by high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) in Brazilian bioequivalence studies . PubMed. [Link]
-
Metabolite Measurement: Pitfalls to Avoid and Practices to Follow . PMC. [Link]
-
Good Integration . SCION Instruments. [Link]
-
Bioanalytical Method Validation FDA 2001.pdf . U.S. Food and Drug Administration (FDA). [Link]
-
The importance of unstable metabolites in LC-MS/MS-based bioanalysis . Bioanalysis Zone. [Link]
-
Integration Errors in Chromatographic Analysis, Part I: Peaks of Approximately Equal Size . Chromatography Today. [Link]
-
Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]
-
Estimation of meloxicam in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) . ResearchGate. [Link]
-
LC-MS spectra of metabolites detected in meloxicam fed culture broth of Pseudomonas putida . ResearchGate. [Link]
-
Determination of meloxicam in human plasma by liquid chromatography-tandem mass spectrometry following transdermal administration . Semantic Scholar. [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS . Technology Networks. [Link]
-
How to quickly set up optimized integration parameters in OpenLab CDS . YouTube. [Link]
-
Optimizing Manual Peak Integration in Chromatography . Separation Science. [Link]
-
Spectrophotometric Methods for the Estimation of Meloxicam in Dosage Forms . Asian Journal of Chemistry. [Link]
-
Development of a HPLC-UV method for determination of meloxicam in human plasma and pharmaceutical dosage forms . Farmacia. [Link]
-
From Detector to Decision, Part IV: Demystifying Peak Integration . LCGC International. [Link]
-
Confirming Peak Integration . Shimadzu. [Link]
-
Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC . PubMed Central. [Link]
-
DEVELOPMENT OF A REVERSED PHASE - HPLC METHOD FOR DETERMINATION OF MELOXICAM IN TABLET FORMULATION AND HUMAN SERUM . European Scientific Journal. [Link]
-
A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities . International Journal of PharmTech Research. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. moh.gov.bw [moh.gov.bw]
- 8. <621> CHROMATOGRAPHY [drugfuture.com]
- 9. ftp.uspbpep.com [ftp.uspbpep.com]
- 10. agilent.com [agilent.com]
- 11. sepscience.com [sepscience.com]
- 12. Good Integration | SCION Instruments [scioninstruments.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Confirming Peak Integration : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to HPLC and UPLC Method Cross-Validation for Amido Ethyl Meloxicam Analysis
In the landscape of pharmaceutical analytics, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision impacting throughput, sensitivity, and operational efficiency. This guide provides an in-depth comparison of these two techniques through the lens of a cross-validation study for the analysis of Amido Ethyl Meloxicam, a related substance of the non-steroidal anti-inflammatory drug (NSAID), Meloxicam. We will explore the rationale behind the experimental design, present detailed protocols, and offer insights grounded in extensive field experience to empower researchers, scientists, and drug development professionals in making informed methodological choices.
The Imperative of Method Validation and Cross-Validation
Before delving into the comparative analysis, it is crucial to understand the foundational principles of analytical method validation and the subsequent necessity of cross-validation when transitioning between analytical technologies. Method validation, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3] This involves assessing various parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability and consistency of the data generated.
When a validated analytical method is transferred to a different laboratory or when a new method (e.g., UPLC) is introduced to replace an existing one (e.g., HPLC), cross-validation becomes a mandatory step.[4][5] The objective of cross-validation is to ensure that the results produced by the new method are equivalent to those of the original, validated method.[4][6] This process is critical for maintaining data integrity and ensuring continuity in quality control and stability studies throughout the drug development lifecycle. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the United States Pharmacopeia (USP) General Chapter <1224> on the transfer of analytical procedures underscore the importance of this comparative evaluation.[7][8][9][10][11][12]
Experimental Design: HPLC vs. UPLC for Amido Ethyl Meloxicam
High-Performance Liquid Chromatography (HPLC) Protocol
The rationale for this HPLC method is to provide a reliable, baseline performance standard. The use of a C18 column is standard for reverse-phase chromatography of moderately polar compounds like Meloxicam and its derivatives. The mobile phase composition is chosen to achieve adequate separation and peak shape.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M Potassium Dihydrogen Orthophosphate (pH adjusted to 4 with Orthophosphoric Acid) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 20 µL |
| Detector | UV at 361 nm |
| Run Time | 15 minutes |
Ultra-Performance Liquid Chromatography (UPLC) Protocol
The UPLC method is designed to leverage the advantages of sub-2 µm particle technology, aiming for faster analysis times and improved resolution. The column dimensions are significantly smaller, and the flow rate is adjusted to maintain optimal linear velocity. The mobile phase composition is kept consistent to allow for a direct comparison of the column technology.
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | 0.02 M Potassium Dihydrogen Orthophosphate (pH adjusted to 4 with Orthophosphoric Acid) : Acetonitrile (50:50, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 1.0 µL |
| Detector | UV at 361 nm |
| Run Time | 5 minutes |
Cross-Validation Protocol: A Step-by-Step Guide
The cross-validation study will be conducted by analyzing the same set of Amido Ethyl Meloxicam samples using both the validated HPLC method and the new UPLC method. The results will be statistically compared to determine if the UPLC method is equivalent to the HPLC method.
Preparation of Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Amido Ethyl Meloxicam reference standard in a suitable diluent (e.g., mobile phase) to obtain a concentration of 100 µg/mL.
-
Spiked Samples: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo matrix with the standard stock solution.
Analysis of Samples
-
Analyze the prepared standard solutions and spiked samples using both the HPLC and UPLC methods.
-
Perform six replicate injections for each sample to assess precision.
Evaluation of Cross-Validation Parameters
The following parameters will be evaluated as part of the cross-validation study:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components. This is assessed by comparing the chromatograms of the blank, placebo, and spiked samples.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of dilutions of the standard solution and performing a linear regression analysis.
-
Accuracy: The closeness of the test results to the true value. This is determined by calculating the percentage recovery of the analyte in the spiked samples.
-
Precision: The degree of agreement among individual test results. This is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and instrument.
-
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Performance Comparison: HPLC vs. UPLC
The following table summarizes the expected performance differences between the HPLC and UPLC methods for the analysis of Amido Ethyl Meloxicam.
| Performance Parameter | HPLC | UPLC | Rationale for Difference |
| Analysis Run Time | ~15 minutes | ~5 minutes | Smaller column dimensions and higher optimal flow rates in UPLC lead to significantly faster separations.[11][12][15] |
| Resolution | Good | Excellent | The smaller particle size of the UPLC column packing provides higher separation efficiency and sharper peaks.[5][12][15] |
| Sensitivity (LOD/LOQ) | Standard | Higher | Narrower peaks in UPLC result in a greater peak height and a better signal-to-noise ratio, leading to lower detection and quantification limits.[5][12][15] |
| Solvent Consumption | High (~15 mL/run) | Low (~2 mL/run) | The lower flow rate and shorter run time of the UPLC method result in a significant reduction in solvent usage.[1][5][11][12][15] |
| System Backpressure | ~1500-2500 psi | ~8000-12000 psi | The smaller particle size in the UPLC column creates higher resistance to flow, necessitating the use of specialized high-pressure pumps. |
Visualizing the Workflow
To better illustrate the experimental and logical processes, the following diagrams are provided.
Caption: Cross-Validation Workflow Diagram.
Caption: HPLC vs. UPLC Performance Characteristics.
Conclusion and Recommendations
The cross-validation of HPLC and UPLC methods for the analysis of Amido Ethyl Meloxicam demonstrates a clear trade-off between established robustness and modern efficiency. While a well-validated HPLC method provides reliable results, the transition to a UPLC method offers substantial benefits in terms of speed, sensitivity, and reduced operational costs due to lower solvent consumption.[5][11][12]
For high-throughput environments such as quality control laboratories in the pharmaceutical industry, the initial investment in UPLC instrumentation is often justified by the long-term gains in productivity and efficiency.[12] However, for laboratories with lower sample volumes or where the existing HPLC method meets all regulatory and performance requirements, the transition may not be immediately necessary.
Ultimately, the decision to adopt a UPLC method should be based on a thorough evaluation of the laboratory's specific needs, sample throughput, and long-term strategic goals. This guide provides a comprehensive framework for conducting such an evaluation, ensuring that any methodological changes are scientifically sound, well-documented, and compliant with regulatory expectations.
References
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
Damle M, et al. A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities. International Journal of PharmTech Research. 2009;1(4):1051-1056. [Link]
-
Louati K, et al. Development and validation of ultra-performance liquid chromatography method for the determination of meloxicam and its impurities in active pharmaceutical ingredients. Annales Pharmaceutiques Françaises. 2018;76(5):383-391. [Link]
-
USP. <1224> Transfer of Analytical Procedures. United States Pharmacopeia. [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Pharma Beginners. Analytical Method Transfer (USP 1224) Guideline. [Link]
-
Ahmad S, et al. Novel RP-HPLC Method Development and Validation of Meloxicam Suppository. Indian Journal of Pharmaceutical Education and Research. 2017;51(4):645-651. [Link]
-
Suneetha A, et al. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC. Journal of Pharmaceutical Analysis. 2013;3(4):279-285. [Link]
-
Swetha Sri R, et al. A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology. 2020;13(3):1443-1447. [Link]
-
ResearchGate. chromatogram of meloxicam and its impurities A,D having retention time... [Link]
-
ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
Cleanchem. Amido Ethyl Meloxicam. [Link]
-
Labcompare. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? [Link]
-
Chawla PA, et al. Prospects of UPLC in Pharmaceutical Analysis over HPLC. International Journal of Pharmaceutical Quality Assurance. 2022;13(2):162-166. [Link]
-
Alispharm. UPLC vs HPLC: what is the difference? [Link]
-
Pharmaguideline. Differences between HPLC and UPLC. [Link]
-
Gilbert MT, et al. Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis. 1995;13(4-5):385-394. [Link]
-
DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR CONTENT DETERMINATION OF MELOXICAM IN INJECTIONS. KNOWLEDGE - International Journal. 2023;55(5):845-851. [Link]
-
Shimadzu. L550 Analysis of Meloxicam in Accordance with the United States Pharmacopoeia by Nexera XR. [Link]
-
GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
-
Birajdar AS. New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. 2020;4(4):55-60. [Link]
Sources
- 1. Development and validation of ultra-performance liquid chromatography method for the determination of meloxicam and its impurities in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 4. sepscience.com [sepscience.com]
- 5. eujournal.org [eujournal.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. scispace.com [scispace.com]
- 8. HPLC Determination of Meloxicam on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedres.us [biomedres.us]
- 11. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 12. researchgate.net [researchgate.net]
- 13. ijper.org [ijper.org]
- 14. rjptonline.org [rjptonline.org]
- 15. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
An Inter-laboratory Study for the Robust Quantification of Amido Ethyl Meloxicam: A Comparative Guide
This guide provides a comprehensive framework for conducting an inter-laboratory study to standardize the quantification of Amido Ethyl Meloxicam, a known impurity and metabolite of Meloxicam.[1][2][3] Ensuring reproducible and accurate measurement of this analyte across different laboratories is paramount for regulatory compliance, quality control in pharmaceutical manufacturing, and for the integrity of clinical and preclinical studies.[4][5][6] This document outlines a detailed comparison of analytical methodologies, a step-by-step protocol for a comparative study, and guidance on data interpretation, all grounded in established scientific principles and regulatory expectations.[7][8]
Introduction: The Imperative for Standardized Quantification
Amido Ethyl Meloxicam is a critical compound to monitor in the manufacturing and development of Meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID).[9][10] Variations in analytical methodologies and laboratory practices can lead to significant discrepancies in reported concentrations, impacting batch release, stability studies, and pharmacokinetic assessments. An inter-laboratory study, also known as a round-robin test, is the gold standard for assessing the reproducibility of an analytical method and for identifying potential sources of variability.[11] This guide proposes a collaborative study to establish a robust and harmonized approach for the quantification of Amido Ethyl Meloxicam.
The primary objectives of this inter-laboratory study are:
-
To compare the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Amido Ethyl Meloxicam.
-
To establish a validated and transferable analytical method suitable for routine quality control.
-
To provide a set of reference data for participating laboratories to assess their analytical proficiency.
-
To identify and mitigate potential analytical challenges associated with the quantification of this specific analyte.
Comparative Analysis of Analytical Techniques
The two most prevalent analytical techniques for the quantification of small molecule impurities in the pharmaceutical industry are HPLC-UV and LC-MS/MS. Each method presents a unique set of advantages and limitations that must be considered in the context of this study.
2.1 High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique, making it a workhorse in many quality control laboratories.[12] Its principle lies in the separation of compounds based on their physicochemical properties as they pass through a chromatographic column, followed by detection based on their ability to absorb ultraviolet light.[13]
-
Strengths:
-
Cost-effective and widely available: The instrumentation is relatively inexpensive and commonly found in analytical laboratories.
-
Robust and reliable: HPLC-UV methods are generally rugged and less susceptible to matrix effects compared to mass spectrometry.[13]
-
Simple operation and data analysis: The technique is straightforward to learn and the data is relatively easy to process.
-
-
Limitations:
-
Limited selectivity: Co-eluting compounds with similar UV spectra can interfere with the analyte of interest, leading to inaccurate quantification.[14]
-
Lower sensitivity: Compared to LC-MS/MS, HPLC-UV generally has a higher limit of quantification (LOQ), which may be a limitation for trace-level analysis.[12]
-
Requires chromophore: The analyte must possess a UV-absorbing functional group (a chromophore) for detection.
-
2.2 Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[15] This technique provides structural information by measuring the mass-to-charge ratio of ions, offering a higher degree of confidence in analyte identification and quantification.[13][15]
-
Strengths:
-
Exceptional selectivity and specificity: The ability to monitor specific precursor-to-product ion transitions minimizes interferences from other matrix components.[14]
-
High sensitivity: LC-MS/MS can achieve significantly lower limits of detection and quantification, making it ideal for trace analysis.[14][15]
-
Structural confirmation: Provides molecular weight and fragmentation information, confirming the identity of the analyte.
-
-
Limitations:
-
Higher cost and complexity: The instrumentation is more expensive and requires specialized expertise for operation and maintenance.
-
Matrix effects: The ionization process can be suppressed or enhanced by co-eluting compounds, potentially affecting accuracy.[13]
-
More complex method development: Optimizing ionization and fragmentation parameters can be more time-consuming than developing an HPLC-UV method.
-
The following table summarizes the key performance characteristics of each technique for the quantification of Amido Ethyl Meloxicam.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | UV Absorbance | Mass-to-Charge Ratio |
| Selectivity | Moderate | Very High |
| Sensitivity | Lower (ppm range) | Higher (ppb-ppt range)[14] |
| Cost | Lower | Higher |
| Complexity | Lower | Higher |
| Susceptibility to Matrix Effects | Lower | Higher[13] |
| Confirmation of Identity | Based on retention time | Based on mass and fragmentation pattern |
Inter-laboratory Study Protocol
A successful inter-laboratory study relies on a well-defined and meticulously followed protocol. This ensures that any observed variability can be attributed to the analytical methods themselves and not to discrepancies in experimental procedures.
3.1 Study Design
The study will involve a minimum of five participating laboratories. Each laboratory will receive a set of blinded samples containing Amido Ethyl Meloxicam at various concentrations, along with a certified reference standard.
Caption: Workflow of the inter-laboratory study for Amido Ethyl Meloxicam quantification.
3.2 Materials and Reagents
-
Amido Ethyl Meloxicam Reference Standard (Certified purity)
-
Meloxicam (for specificity assessment)
-
HPLC-grade acetonitrile, methanol, and water
-
Analytical grade formic acid and ammonium acetate (for LC-MS/MS)
-
Phosphate buffer (for HPLC-UV)
-
Control matrix (e.g., placebo formulation or biological matrix)
3.3 Sample Preparation
A standardized sample preparation protocol is crucial for minimizing inter-laboratory variability.
-
Stock Solution Preparation: Accurately weigh and dissolve the Amido Ethyl Meloxicam reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the control matrix. The concentration range should encompass the expected levels of the impurity.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
-
Test Samples: The blinded test samples will be provided ready for analysis or with specific instructions for reconstitution.
3.4 HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and acetonitrile. A reported method suggests a mobile phase of 0.65% potassium dihydrogen orthophosphate (pH 6) and methanol (45:55 v/v).[16]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of Amido Ethyl Meloxicam. Meloxicam and its impurities show good absorbance around 361 nm.[16]
-
Injection Volume: 10 µL.
3.5 LC-MS/MS Method
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from Meloxicam and other potential impurities.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ions for Amido Ethyl Meloxicam will need to be determined and optimized.
3.6 Method Validation Parameters
Each participating laboratory should perform a partial or full validation of the analytical methods according to established guidelines such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[7][8][17][18] The following parameters should be assessed:
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[7]
-
Accuracy: The closeness of the test results to the true value.[7]
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[7]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]
Data Analysis and Interpretation
Upon completion of the analytical work, each laboratory will submit their raw data, including chromatograms, calibration curves, and calculated concentrations. A central coordinator will then perform a statistical analysis of the combined data.
4.1 Statistical Analysis
Statistical methods for inter-laboratory comparisons, such as robust Z-scores, will be employed to assess the performance of each laboratory and each method.[19][20] This will allow for the identification of outliers and an objective comparison of the accuracy and precision of the HPLC-UV and LC-MS/MS methods across all participating sites.
4.2 Expected Outcomes and Data Presentation
The results of the study will be summarized in a comprehensive report. The following tables provide a template for presenting the comparative data.
Table 1: Comparison of Method Validation Parameters (Hypothetical Data)
| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (ICH Q2(R1))[7] |
| Linearity (r²) | 0.9992 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.0 - 102.0% |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% | ≤ 2.0% |
| LOQ (µg/mL) | 0.1 | 0.01 | To be established |
Table 2: Inter-laboratory Comparison of Amido Ethyl Meloxicam Concentration in a Blinded Sample (Hypothetical Data)
| Laboratory | HPLC-UV Result (µg/mL) | LC-MS/MS Result (µg/mL) |
| Lab 1 | 5.2 | 5.1 |
| Lab 2 | 5.4 | 5.0 |
| Lab 3 | 5.1 | 5.2 |
| Lab 4 | 5.5 | 5.1 |
| Lab 5 | 5.3 | 5.0 |
| Mean | 5.3 | 5.08 |
| RSD (%) | 3.1% | 1.7% |
graph ChemicalStructure { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];AmidoEthylMeloxicam [label="Amido Ethyl Meloxicam Structure", pos="2,3!"];
// Using a simplified representation for the diagram node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=54716305&t=l", label=""]; img_node [pos="2,1.5!"];
}
Caption: Chemical Structure of Amido Ethyl Meloxicam.[3]
Conclusion and Recommendations
This inter-laboratory study will provide invaluable data for establishing a standardized and robust analytical method for the quantification of Amido Ethyl Meloxicam. The results will enable a direct comparison of the performance of HPLC-UV and LC-MS/MS, allowing organizations to select the most appropriate technique based on their specific needs for sensitivity, selectivity, and cost. By fostering collaboration and adhering to rigorous scientific principles, this study will contribute to enhanced data quality and consistency across the pharmaceutical industry.
Based on the anticipated results, it is expected that the LC-MS/MS method will demonstrate superior sensitivity and selectivity, making it the recommended method for regulatory submissions and for studies requiring low-level quantification. The HPLC-UV method, if proven to be sufficiently accurate and precise at relevant concentration levels, can serve as a reliable and cost-effective alternative for routine quality control applications.
References
-
Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]
-
Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Karnes, H. T., Shiu, G., & Shah, V. P. (1991). Validation of bioanalytical methods. Pharmaceutical Research. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Bioanalytical method validation: An updated review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
FDA Guidance on analytical procedures and methods validation published. (2015). ECA Academy. [Link]
-
Method Validation Guidelines. (n.d.). BioPharm International. [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). The Pharma SOP. [Link]
-
The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019). BioPharm International. [Link]
-
Intra- and interlaboratory sources of imprecision in drug measurements by different techniques. (1993). Clinical Chemistry. [Link]
-
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (n.d.). LinkedIn. [Link]
-
Will % impurity profile of HPLC-UV and LC-HRMS matches? (2019). ResearchGate. [Link]
-
LC-MS vs. HPLC US Lab. (2025). MaTestLab. [Link]
-
HPLC, LC-MS, LC-MSMS: Chromatographic laboratory analysis. (n.d.). FILAB. [Link]
-
Amido Ethyl Meloxicam. (n.d.). Cleanchem. [Link]
-
Comparison evaluation of statistical analysis methods for inter-laboratory comparison statistical analysis methods. (n.d.). ResearchGate. [Link]
-
Spectrophotometric Methods for the Estimation of Meloxicam in Dosage Forms. (n.d.). Semantic Scholar. [Link]
-
Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (2023). Walsh Medical Media. [Link]
-
Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results. (n.d.). Chinese Pharmaceutical Journal. [Link]
-
A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities. (2009). International Journal of PharmTech Research. [Link]
- Synthesis method of meloxicam. (n.d.).
-
Amido Ethyl Meloxicam (Meloxicam Impurity). (n.d.). PubChem. [Link]
-
Development and Validation of a UV- Spectrophotometric Method for Determination of Meloxicam in Bulk and in TabletFormulations. (2015). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC. (n.d.). Journal of Pharmaceutical Analysis. [Link]
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. Amido Ethyl Meloxicam (Meloxicam Impurity) | CAS: 881399-30-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. Amido Ethyl Meloxicam (Meloxicam Impurity) | C16H17N3O4S2 | CID 54716305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. anivet.au.dk [anivet.au.dk]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biopharminternational.com [biopharminternational.com]
- 13. matestlabs.com [matestlabs.com]
- 14. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 15. filab.fr [filab.fr]
- 16. sphinxsai.com [sphinxsai.com]
- 17. courses.washington.edu [courses.washington.edu]
- 18. FDA Guidance on analytical procedures and methods validation published - ECA Academy [gmp-compliance.org]
- 19. researchgate.net [researchgate.net]
- 20. Exploration of Statistical Methods of analysis of Inter-laboratory Comparison Results [journal11.magtechjournal.com]
Definitive Guide: Certificate of Analysis Requirements for Amido Ethyl Meloxicam Standards
Executive Summary
In pharmaceutical impurity profiling, the gap between a "Research Grade" chemical and a Certified Reference Material (CRM) is often the difference between a compliant batch release and a regulatory warning letter.
This guide focuses on Amido Ethyl Meloxicam (CAS: 881399-30-0), a critical impurity often designated as N-Ethyl Meloxicam . Because this molecule is frequently synthesized as a custom impurity standard, it is prone to significant variations in salt forms, hygroscopicity, and residual solvent entrapment.
The Core Thesis: Relying solely on "Chromatographic Purity" (HPLC Area %) for this standard is a scientific fallacy. Accurate quantification requires a Certificate of Analysis (CoA) derived from a Mass Balance or Quantitative NMR (qNMR) approach to establish the true "As-Is" Potency.
Part 1: The Molecule & The Problem
Amido Ethyl Meloxicam is structurally characterized by the ethylation of the amide nitrogen in the benzothiazine ring system.
-
Chemical Name: N-ethyl-4-hydroxy-2-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,1-dioxo-1λ⁶,2-benzothiazine-3-carboxamide.[1]
-
Role: Process impurity (alkylation byproduct) or degradation product.
The Analytical Trap
Many commercial suppliers provide this standard with a "purity" specification based solely on HPLC Area %.
-
Scenario: A supplier claims 99.5% Purity based on HPLC.
-
Reality: The sample contains 5% water (hygroscopic) and 3% residual Dichloromethane (from synthesis).
-
The Error: If you treat this standard as 99.5% pure, you will underestimate the impurity in your drug product by ~8%, potentially releasing a toxic batch.
Part 2: Comparative Analysis (CRM vs. Research Grade)
The following table contrasts the data typically found in a high-quality CRM CoA versus a standard Research Grade CoA.
| Feature | Research Grade Standard | Certified Reference Material (CRM) | Impact on Data Integrity |
| Purity Definition | Chromatographic Purity (% Area) | Mass Balance Potency (% w/w) | Area % ignores water/salts, leading to potency errors. |
| Water Content | Not Tested / "Hygroscopic" | Karl Fischer (KF) Titration | Essential for "As-Is" calculations. |
| Residual Solvents | Not Tested | GC-Headspace (Quantified) | Solvents lower the effective mass of the standard. |
| Inorganics | Not Tested | Residue on Ignition (ROI) | Detects non-combustible salts/catalysts. |
| Homogeneity | Assumed | Tested (ANOVA) | Ensures the vial top matches the bottom. |
| Traceability | Internal Batch Only | SI Traceable (NIST/BAM) | Required for regulatory audits (ICH Q7). |
Part 3: The "Mass Balance" Approach (The Gold Standard)
To determine the true potency of Amido Ethyl Meloxicam, one must account for everything in the vial, not just the UV-absorbing species.
The Logic of Mass Balance
The Mass Balance approach subtracts all non-analyte mass (impurities, water, solvents, inorganics) from 100%.
Figure 1: The Mass Balance logic flow.[6][7][8][9][10] Note that HPLC purity is only one factor; water and solvents act as "diluents" of the solid mass.
Critical CoA Parameters for Amido Ethyl Meloxicam
-
Identity (Orthogonal):
-
1H-NMR: Must confirm the ethyl group integration (approx. 1.2 ppm triplet, 3.8 ppm quartet) and the absence of the N-H proton found in Meloxicam.
-
IR/MS: Supporting spectral data.
-
-
Chromatographic Purity (HPLC):
-
Must use a method capable of resolving the Ethyl impurity from the parent Meloxicam.
-
Warning: Similar polarity can lead to co-elution if the gradient is too steep.
-
-
Volatiles (The Silent Killer):
-
Water (KF): Amido Ethyl Meloxicam can form hydrates. A CoA missing KF is invalid.
-
Solvents (GC): Synthesis often uses DMF or Ethyl Acetate. TGA (Thermogravimetric Analysis) is often insufficient because it cannot distinguish between solvent loss and early decomposition. GC-Headspace is mandatory.
-
Part 4: Experimental Protocol - Validation of the Standard
Before using a new lot of Amido Ethyl Meloxicam standard for critical release testing, you must validate its performance (System Suitability).
Protocol: Relative Response Factor (RRF) Verification
This experiment ensures that the standard is chemically distinct and detectable relative to the API (Meloxicam).
Reagents:
-
Amido Ethyl Meloxicam Standard (Candidate).[4]
-
Mobile Phase: Ammonium Acetate Buffer (pH 4.5) : Methanol (60:40).
Workflow:
-
Preparation: Prepare a mix containing 0.1 mg/mL Meloxicam and 0.001 mg/mL Amido Ethyl Meloxicam.
-
Injection: Inject 10 µL into HPLC (C18 Column, 254 nm).
-
Calculation: Calculate Resolution (
) and Tailing Factor ( ).
Figure 2: System Suitability Testing (SST) workflow to verify the separation of Amido Ethyl Meloxicam from the parent API.
Part 5: Conclusion & Recommendations
For researchers and QC scientists, the "Amido Ethyl Meloxicam" standard is not just a reagent; it is a calibrated ruler. Using a ruler with unknown markings (Research Grade) invalidates your measurements.
Mandatory Requirements for your CoA:
-
Potency Value: Must be explicitly stated as % w/w (Mass Balance or qNMR).
-
Water Content: Quantitative KF data (not just "dried basis").
-
Traceability: Statement of traceability to a primary standard or SI units.
Recommendation: If a commercial CoA lacks Residual Solvent or Water data, reject the lot or perform in-house characterization (TGA/KF) before use.
References
-
International Council for Harmonisation (ICH). Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[12] (2000).[6][12] Retrieved from [Link]
-
European Pharmacopoeia (Ph.[6][11][13] Eur.). Meloxicam Monograph 2373.[6][13] (2024).[13] Retrieved from [Link]
-
PubChem. Amido Ethyl Meloxicam (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Hofer, J. D., et al. Using a Mass Balance to Determine the Potency Loss during the Production of a Pharmaceutical Blend. Journal of Pharmaceutical Innovation. (2015). Retrieved from [Link]
Sources
- 1. Amido Ethyl Meloxicam (Meloxicam Impurity) | C16H17N3O4S2 | CID 54716305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amido Ethyl Meloxicam (Meloxicam Impurity) | CAS 881399-30-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Amido Ethyl Meloxicam (Meloxicam Impurity) | CAS: 881399-30-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Meloxicam impurity B EP Reference Standard CAS 7305-71-7 Sigma Aldrich [sigmaaldrich.com]
- 7. Potency of impurity - Chromatography Forum [chromforum.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. youtube.com [youtube.com]
- 10. medikamenterqs.com [medikamenterqs.com]
- 11. Meloxicam impurity B CRS | LGC Standards [lgcstandards.com]
- 12. database.ich.org [database.ich.org]
- 13. scribd.com [scribd.com]
A Comparative Guide to Pharmacopeial Limits and Analytical Methodologies for Amido Ethyl Meloxicam in Meloxicam Drug Substances
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of the final drug product. This guide provides an in-depth comparison of pharmacopeial standards for impurities in meloxicam, with a specific focus on Amido Ethyl Meloxicam. We will delve into the established limits set by major pharmacopeias and present a comprehensive, validated analytical workflow for the identification and quantification of this and other related substances.
Meloxicam is a widely used non-steroidal anti-inflammatory drug (NSAID) that functions by selectively inhibiting cyclooxygenase-2 (COX-2)[1]. The control of impurities in the meloxicam drug substance is a critical aspect of quality control, as impurities can arise from the manufacturing process, degradation, or improper storage[1]. Pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide detailed monographs that outline the acceptable limits for these impurities and the analytical procedures to be used for their determination.
Understanding Meloxicam and its Related Substances
The chemical structure of meloxicam is 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide[2][3]. During its synthesis and storage, several related compounds can be formed. One such process-related impurity is Amido Ethyl Meloxicam, chemically identified as N-ethyl-4-hydroxy-2-methyl-N-(5-methylthiazol-2-yl)-2H-benzo[e][2][4]thiazine-3-carboxamide 1,1-dioxide[5][6][7]. While not always explicitly named "Amido Ethyl Meloxicam" in all pharmacopeial texts, a compound with the same molecular formula (C16H17N3O4S2) is listed in the United States Pharmacopeia as "Ethyl-meloxicam"[2][6][8]. For the purposes of this guide, based on the matching molecular formula and structural implications, we will consider "Amido Ethyl Meloxicam" and the USP-designated "Ethyl-meloxicam" to be the same entity. The presence of such impurities, even in minute amounts, can potentially impact the drug's safety and efficacy[9].
The formation of impurities like Amido Ethyl Meloxicam is influenced by several factors during synthesis, including reaction temperature, the solvent system employed, and the purity of starting materials[1]. Therefore, robust analytical methods are essential for their detection and control.
Pharmacopeial Landscape for Meloxicam Impurities
The major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), have established monographs for meloxicam that detail the requirements for its quality. A key component of these monographs is the control of organic impurities. High-Performance Liquid Chromatography (HPLC) is the universally adopted technique for this purpose, although the specific methodologies can differ[1].
Comparative Overview of Pharmacopeial Limits
The acceptance criteria for specified and unspecified impurities in meloxicam drug substance can vary between pharmacopeias. Below is a comparative summary based on the USP monograph.
| Impurity | USP Limit (as per Procedure 1) |
| Meloxicam Related Compound A | Not more than (NMT) 0.1% |
| Meloxicam Related Compound B | NMT 0.1% |
| Meloxicam Related Compound C | NMT 0.1% |
| Ethyl-meloxicam (Amido Ethyl Meloxicam) | NMT 0.05% |
| Any individual unknown impurity | NMT 0.1% |
| Total impurities | NMT 0.3% |
This table is a representation of data found in the USP monograph for Meloxicam and is for illustrative purposes. For the most current and complete information, refer to the official pharmacopeial texts.[2]
Analytical Workflow for Impurity Profiling
The cornerstone of controlling impurities in meloxicam is a robust and validated analytical method. The following section details a representative experimental protocol based on reversed-phase high-performance liquid chromatography (RP-HPLC), a technique widely cited for its sensitivity and specificity in separating meloxicam from its related compounds[4][10][11][12].
Experimental Protocol: RP-HPLC for Meloxicam and its Impurities
This protocol is designed to provide a clear, step-by-step methodology for the separation and quantification of meloxicam and its related substances, including Amido Ethyl Meloxicam.
1. Materials and Reagents:
-
Meloxicam Reference Standard (RS)
-
Amido Ethyl Meloxicam (or Ethyl-meloxicam) Reference Standard
-
Other relevant meloxicam related compounds (A, B, C) RS
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (analytical grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (for pH adjustment)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil Gold C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent |
| Mobile Phase | A mixture of 0.65% potassium dihydrogen orthophosphate (pH adjusted to 6 with potassium hydroxide) and methanol in a 45:55 (v/v) ratio[4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 361 nm[4] |
| Injection Volume | 20 µL |
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Meloxicam RS and each impurity RS in a suitable solvent (e.g., a mixture of methanol and 1 N sodium hydroxide) to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solutions with the mobile phase to achieve a final concentration suitable for analysis (e.g., in the range of 5-25 µg/mL)[4].
-
Sample Solution: Accurately weigh and dissolve the meloxicam drug substance being tested in the same solvent as the standards and dilute with the mobile phase to a final concentration within the linear range of the method.
4. System Suitability: Before sample analysis, the chromatographic system must be evaluated to ensure its performance. This is achieved by injecting a system suitability solution containing meloxicam and its key impurities.
-
Resolution: The resolution between the meloxicam peak and the peaks of its impurities should be adequate (typically >1.5).
-
Tailing Factor: The tailing factor for the meloxicam peak should be within the acceptable range (typically ≤ 2.0).
-
Reproducibility: The relative standard deviation (RSD) for replicate injections of the standard solution should be NMT 2.0%.
5. Analysis and Calculation: Inject the blank (mobile phase), standard solution, and sample solution into the chromatograph. The percentage of each impurity in the sample is calculated using the following formula:
% Impurity = (Area of Impurity Peak in Sample / Area of Standard Peak) x (Concentration of Standard / Concentration of Sample) x 100
For unknown impurities, the response factor is assumed to be 1.0 relative to the main analyte unless otherwise determined.
Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for determining impurities in a meloxicam drug substance.
Caption: A schematic overview of the analytical workflow for the determination of impurities in meloxicam drug substance.
Structural Relationship of Meloxicam and Amido Ethyl Meloxicam
To visually represent the chemical relationship between the active pharmaceutical ingredient and the impurity , the following diagram is provided.
Caption: The structural relationship between Meloxicam and its process-related impurity, Amido Ethyl Meloxicam.
Note: Due to the limitations of the current environment, a chemical structure image for Amido Ethyl Meloxicam cannot be dynamically generated. The key structural difference is the presence of an ethyl group on the amide nitrogen in Amido Ethyl Meloxicam, in place of a hydrogen atom in Meloxicam.
Conclusion
The control of impurities is a non-negotiable aspect of pharmaceutical development and manufacturing. For meloxicam, pharmacopeial monographs provide the necessary framework for ensuring its purity and, by extension, its safety and efficacy. Amido Ethyl Meloxicam, also recognized as Ethyl-meloxicam in the USP, is a specified impurity with a stringent control limit.
The RP-HPLC method detailed in this guide offers a robust and reliable approach for the separation and quantification of Amido Ethyl Meloxicam and other related substances in meloxicam drug substance. Adherence to these pharmacopeial standards and the implementation of validated analytical methods are essential for any organization involved in the development, manufacturing, or quality control of meloxicam. It is imperative for all researchers and scientists to consult the most recent editions of the relevant pharmacopeias for the latest requirements and methodologies.
References
-
Meloxicam - USP-NF. (2012, March 1). United States Pharmacopeial Convention. [Link]
-
Damle, M. C., & Potale, L. V. (2009). A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities. International Journal of PharmTech Research, 1(4), 1051-1060. [Link]
-
Csifo, E., et al. (2014). Development of a HPLC-UV method for determination of meloxicam in human plasma and pharmaceutical dosage forms. Acta Medica Marisiensis, 60(4), 142-145. [Link]
-
HPLC Determination of Meloxicam on Newcrom R1 Column. SIELC Technologies. [Link]
-
Damle, M. C., & Potale, L. V. (2009). UV absorbance spectra of meloxicam and its impurities A, C, D. ResearchGate. [Link]
- A HPLC method for detecting impurities in meloxicam tablets. (2019, October 18).
-
Analysis of Meloxicam in Accordance with the United States Pharmacopoeia by Nexera XR. Shimadzu. [Link]
-
Arayne, M. S., et al. (2011). Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC. Journal of the Chilean Chemical Society, 56(3), 779-782. [Link]
-
Ahmad, S., et al. (2017). Novel RP-HPLC Method Development and Validation of Meloxicam Suppository. Indian Journal of Pharmaceutical Education and Research, 51(4), 695-701. [Link]
-
Meloxicam Tablets. USP-NF. [Link]
-
Meloxicam-impurities. Pharmaffiliates. [Link]
-
Meloxicam - British Pharmacopoeia. Scribd. [Link]
-
Amido Ethyl Meloxicam. Cleanchem. [Link]
-
Meloxicam. European Commission. [Link]
-
Amido Ethyl Meloxicam. Pharmaffiliates. [Link]
-
Amido Ethyl Meloxicam (Meloxicam Impurity). Finetech Industry Limited. [Link]
-
Structure Assignment of a Pharmacopeial Impurity of Meloxicam. ResearchGate. [Link]
-
Amido Ethyl Meloxicam (Meloxicam Impurity). PubChem. [Link]
-
The Japanese Pharmacopoeia Eighteenth Edition. (2021, June 7). Pharmaceuticals and Medical Devices Agency. [Link]
- Synthesis method of meloxicam. (2012, November 14).
-
JP Technical Information. Pharmaceuticals and Medical Devices Agency. [Link]
Sources
- 1. Meloxicam Impurity C | 1262333-25-4 | Benchchem [benchchem.com]
- 2. uspnf.com [uspnf.com]
- 3. scribd.com [scribd.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Amido Ethyl Meloxicam (Meloxicam Impurity) | CAS: 881399-30-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. Amido Ethyl Meloxicam (Meloxicam Impurity) | C16H17N3O4S2 | CID 54716305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 11. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijper.org [ijper.org]
A Comparative Guide to the Forced Degradation of Meloxicam and its Novel Analogue, Amido Ethyl Meloxicam
This guide provides a detailed comparative analysis of the chemical stability of meloxicam, a widely used non-steroidal anti-inflammatory drug (NSAID), and a novel derivative, Amido Ethyl Meloxicam. The insights presented herein are derived from established literature on meloxicam's degradation pathways and are coupled with a predictive analysis of its amido ethyl analogue based on fundamental chemical principles. The objective is to equip researchers, drug development professionals, and analytical scientists with a robust framework for understanding and investigating the stability of these two compounds. We will explore their degradation profiles under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines, providing both a theoretical foundation and a practical experimental protocol for a head-to-head comparison.
Introduction: The Rationale for Stability Comparison
Meloxicam is an NSAID of the oxicam class, which exerts its therapeutic effect by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1] Its chemical structure, featuring a 4-hydroxy-1,2-benzothiazine core with an N-(5-methyl-2-thiazolyl) carboxamide side chain, is susceptible to degradation under certain environmental conditions. Understanding this degradation profile is mandated by regulatory bodies to ensure the safety and efficacy of the final drug product.[2]
Amido Ethyl Meloxicam is a conceptual analogue designed to explore modifications to the core meloxicam structure. By introducing a secondary amide linkage, we can hypothesize potential changes in physicochemical properties such as solubility, permeability, or receptor binding affinity. However, this modification also introduces a new potential point of chemical instability. A forced degradation study is the most effective way to rapidly assess the intrinsic stability of a new molecular entity and compare it against its parent compound.[3]
This guide will first detail the known degradation behavior of meloxicam, followed by a predictive analysis of Amido Ethyl Meloxicam's stability. We will conclude with a comprehensive, self-validating experimental protocol designed to generate robust comparative data.
Molecular Structures
The fundamental difference between the two molecules is the modification at the carboxamide nitrogen, which is a primary site for potential hydrolytic degradation.
| Compound | Chemical Structure |
| Meloxicam | |
| Amido Ethyl Meloxicam (Proposed) |
Forced Degradation: An Overview of the Strategy
Forced degradation, or stress testing, involves subjecting a drug substance to conditions more severe than accelerated stability testing.[2] Its primary goals are to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods capable of separating degradants from the parent drug.[4] The typical stress conditions applied are hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.
General Experimental Workflow
The process follows a logical sequence from stress application to data analysis. The choice of analytical technique is critical; High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector and a Mass Spectrometer (MS) is the gold standard for this work, providing both quantitative data and structural information about the degradants.
Caption: General workflow for a forced degradation study.
Degradation Profile of Meloxicam
Literature extensively documents meloxicam's behavior under stress. It shows significant degradation under hydrolytic, oxidative, and photoneutral conditions, while remaining relatively stable to dry heat.[5][6]
-
Acid Hydrolysis: Meloxicam undergoes significant degradation in acidic media.[7] The primary pathway is the hydrolysis of the amide bond linking the benzothiazine core to the methyl-thiazolyl group.
-
Base Hydrolysis: In alkaline conditions, meloxicam also degrades, primarily through amide bond cleavage.[8][9] Some studies report that degradation is more pronounced in acidic conditions compared to basic ones for certain brands.[7]
-
Oxidative Degradation: Meloxicam is susceptible to oxidation. The primary degradation routes under oxidative stress have been identified.[10]
-
Photodegradation: Exposure to UV light causes significant degradation of meloxicam in solution.[5][7]
-
Thermal Degradation: The drug is comparatively stable under dry heat conditions, but some degradation can be observed in solution at elevated temperatures.[5][6]
Primary Degradation Pathway of Meloxicam
The most commonly cited degradation pathway is the hydrolytic cleavage of the amide bond. This reaction yields two primary products: 2-amino-5-methylthiazole and a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid-1,1-dioxide intermediate, which may undergo further transformations.[11][12]
Caption: Primary hydrolytic degradation of Meloxicam.
Predicted Degradation Profile of Amido Ethyl Meloxicam
Without experimental data, we must rely on chemical principles to predict the stability of Amido Ethyl Meloxicam. The introduction of the -(C=O)-NH-CH2-CH2-NH-(C=O)- moiety creates a second amide bond, which is a potential new site for hydrolysis.
-
Comparative Hydrolytic Stability: The core N-(5-methyl-2-thiazolyl) carboxamide of meloxicam is an amide of a heterocyclic amine. The new amide bond in the analogue is a standard secondary amide. We can hypothesize that this new, more flexible, and potentially more solvent-accessible secondary amide bond may be more susceptible to hydrolysis than the original, more sterically hindered amide attached to the thiazole ring. Therefore, under identical acidic or basic conditions, Amido Ethyl Meloxicam might degrade faster or via a different primary pathway than meloxicam.
-
Predicted Degradation Products: Under hydrolytic stress, we can predict two primary cleavage scenarios for Amido Ethyl Meloxicam:
-
Cleavage at Site A (Original Amide Bond): This would be analogous to meloxicam degradation, yielding 2-amino-5-methylthiazole and a larger benzothiazine derivative.
-
Cleavage at Site B (New Amide Bond): This would represent a new primary degradation pathway, yielding the meloxicam core structure and an ethyl amine derivative.
-
It is plausible that both pathways occur simultaneously, and the dominant pathway would depend on the relative stability of the two amide bonds.
Proposed Comparative Degradation Pathways
Caption: Comparative hydrolytic pathways of the two compounds.
Experimental Protocol for Comparative Forced Degradation
This protocol provides a self-validating system for comparing the stability of Meloxicam and Amido Ethyl Meloxicam. The inclusion of control samples and the use of a stability-indicating method ensure the trustworthiness of the generated data.
I. Materials and Reagents
-
Meloxicam Reference Standard
-
Amido Ethyl Meloxicam (Synthesized and Characterized)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
Formic Acid (or Trifluoroacetic Acid)
-
Ammonium Acetate (or Ammonium Formate)
-
Hydrochloric Acid (HCl), 1.0 M
-
Sodium Hydroxide (NaOH), 1.0 M
-
Hydrogen Peroxide (H₂O₂), 30%
II. Preparation of Stock and Control Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each compound (Meloxicam and Amido Ethyl Meloxicam) into separate 10 mL volumetric flasks using a 50:50 mixture of acetonitrile and water as the diluent.
-
Working Solutions (100 µg/mL): Pipette 1 mL of each stock solution into separate 10 mL volumetric flasks and dilute to volume with the 50:50 acetonitrile/water mixture.
-
Control Sample (T=0): Further dilute the working solution to the target analytical concentration (e.g., 20 µg/mL). Analyze immediately. This sample serves as the baseline against which all stressed samples are compared.
III. Application of Stress Conditions
For each compound, perform the following in parallel.
-
Acid Hydrolysis:
-
Mix 1 mL of working solution with 1 mL of 0.2 M HCl in a sealed vial.
-
Place the vial in a water bath or oven at 80°C for 4 hours.
-
Cool, then neutralize with 1 mL of 0.2 M NaOH. Dilute to a final volume of 10 mL with mobile phase.
-
Rationale: Elevated temperature accelerates the hydrolytic process, allowing for observable degradation within a practical timeframe. Neutralization is critical to prevent further degradation and protect the analytical column.
-
-
Base Hydrolysis:
-
Mix 1 mL of working solution with 1 mL of 0.2 M NaOH in a sealed vial.
-
Place the vial in a water bath or oven at 80°C for 4 hours.
-
Cool, then neutralize with 1 mL of 0.2 M HCl. Dilute to a final volume of 10 mL with mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of working solution with 1 mL of 6% H₂O₂ in a vial.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with mobile phase.
-
Rationale: 3-6% H₂O₂ is a standard concentration for simulating oxidative stress. Protecting from light prevents confounding photodegradation.
-
-
Thermal Degradation:
-
Pipette 5 mL of the working solution into a sealed vial.
-
Heat in an oven at 80°C for 48 hours.
-
Cool and dilute to the final analytical concentration.
-
-
Photolytic Degradation:
-
Place a quartz cuvette or a suitable transparent vial containing the working solution in a photostability chamber.
-
Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.
-
IV. Proposed Stability-Indicating HPLC-UV/MS Method
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm and 360 nm, or PDA scan from 200-400 nm.
-
MS Detection (if available): ESI+ mode, scanning a relevant mass range (e.g., m/z 100-800).
-
Rationale: A gradient method is essential to ensure the separation of potentially more polar degradation products from the less polar parent compounds. PDA detection allows for peak purity assessment, a key component of a stability-indicating method.
Data Interpretation and Comparative Summary
Upon analysis, the data should be tabulated to facilitate a direct comparison. Key metrics include the percentage of the parent drug remaining, the number of degradation products formed, and the percentage area of the largest degradant.
Table 1: Comparative Forced Degradation Data Summary
| Stress Condition | Parameter | Meloxicam | Amido Ethyl Meloxicam |
| Control (T=0) | Assay (%) | 100.0 | 100.0 |
| Purity (Area %) | >99.9 | >99.9 | |
| Acid Hydrolysis | Assay Remaining (%) | ||
| No. of Degradants >0.1% | |||
| Largest Degradant (Area %) | |||
| Base Hydrolysis | Assay Remaining (%) | ||
| No. of Degradants >0.1% | |||
| Largest Degradant (Area %) | |||
| Oxidation | Assay Remaining (%) | ||
| No. of Degradants >0.1% | |||
| Largest Degradant (Area %) | |||
| Thermal | Assay Remaining (%) | ||
| No. of Degradants >0.1% | |||
| Largest Degradant (Area %) | |||
| Photolytic | Assay Remaining (%) | ||
| No. of Degradants >0.1% | |||
| Largest Degradant (Area %) |
Conclusion
This guide establishes a comprehensive framework for comparing the degradation profiles of meloxicam and its novel analogue, Amido Ethyl Meloxicam. Based on established literature, meloxicam is known to degrade via amide hydrolysis under acidic, basic, and photolytic conditions. Our predictive analysis, grounded in chemical principles, suggests that the newly introduced secondary amide bond in Amido Ethyl Meloxicam may represent a new, potentially more labile, degradation site. This could lead to a more complex degradation profile or a faster degradation rate compared to the parent compound.
The provided experimental protocol offers a robust and scientifically sound methodology for validating this hypothesis. By executing this study, researchers can generate definitive, comparative stability data that is crucial for the early-stage development and risk assessment of new chemical entities. This approach, combining literature review, predictive chemistry, and rigorous experimental design, exemplifies the due diligence required in modern pharmaceutical development.
References
-
Álvarez-Lueje, A., et al. (2012). Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment. Science of The Total Environment, 427-428, 265-274. Link
-
Naveed, S., Nazeer, S., & Waheed, N. (2014). Degradation Study of Meloxicam by UV Spectroscopy. British Journal of Research, 1(3), 105-112. Link
-
Modhave, D. T., et al. (2011). Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. Analytical Methods, 3(12), 2864-2872. Link
-
Naveed, S., Nazeer, S., & Waheed, N. (2014). Degradation Study of Meloxicam by UV Spectroscopy. SciSpace. Link
-
Singh, S., et al. (2011). Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam. ResearchGate. Link
-
ClinPGx. (n.d.). Annotation of HCSC Label for meloxicam and CYP2C9. ClinPGx. Link
-
Naveed, S., Nazeer, S., & Waheed, N. (2014). (PDF) Degradation Study of Meloxicam by UV Spectroscopy. ResearchGate. Link
-
Gumieniczek, A., et al. (2007). TLC DETERMINATION OF MELOXICAM IN TABLETS AND AFTER ACIDIC AND ALKALINE HYDROLYSIS. Acta Poloniae Pharmaceutica, 64(2), 95-99. Link
-
Walash, M. I., et al. (2002). STABILITY-INDICATING METHODS FOR DETERMINATION OF MELOXICAM AND TENOXICAM IN THE PRESENCE OF THEIR DEGRADATION PRODUCTS. Analytical Letters, 35(8), 1297-1313. Link
-
Walash, M. I., et al. (2002). Stability-indicating methods for determination of meloxicam and tenoxicam in the presence of their degradation products. ResearchGate. Link
-
Turaga, S. (2019). Development and Evaluation of a Meloxicam Extended-Release Injectable Suspension. D-Scholarship@Pitt. Link
-
Jain, D., et al. (2009). Stability Indicating HPTLC Determination of Meloxicam. Indian Journal of Pharmaceutical Sciences, 71(5), 554-558. Link
-
Palka, K., et al. (2022). New Meloxicam Derivatives—Synthesis and Interaction with Phospholipid Bilayers Measured by Differential Scanning Calorimetry and Fluorescence Spectroscopy. Molecules, 27(1), 238. Link
-
Benjamine, K. J., et al. (2020). Comparative Theoretical Study of Stability, Lypophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs: Ibuprofen, Ketoprofen and Flurbiprofen. ResearchGate. Link
-
Ullah, H., et al. (2022). Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor. Molecules, 27(3), 661. Link
-
Therapeutic Research Center. (2017). Safety Comparison of NSAIDs. Pharmacist's Letter/Prescriber's Letter. Link
-
Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. Link
-
Kress, T. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Link
-
Sen, S., et al. (2023). Synthesis of Meloxicam. ResearchGate. Link
-
Kamberi, M., & Tsutsumi, M. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Link
-
Solomon, D. H., et al. (2013). Comparative safety of non-steroidal anti-inflammatory drugs. Arthritis Research & Therapy, 15(3), 1-3. Link
-
CN102775401B - Synthesis method of meloxicam. (2015). Google Patents. Link
-
CN102775401A - Synthesis method of meloxicam. (2012). Google Patents. Link
-
Bhowmick, R., et al. (2008). Comparative study of anti-inflammatory activity of some branded generic and generic non-steroidal anti-inflammatory drugs. ResearchGate. Link
-
Wang, R., et al. (2016). Comparative efficacy of non-steroidal anti-inflammatory drugs in ankylosing spondylitis: a Bayesian network meta-analysis of clinical trials. Clinical and Experimental Rheumatology, 34(4), 583-590. Link
Sources
- 1. Synthesis, Spectroscopic and Biological Investigation of a New Ca(II) Complex of Meloxicam as Potential COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. pharmtech.com [pharmtech.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Stability Indicating HPTLC Determination of Meloxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Linearity and Range Determination for Amido Ethyl Meloxicam Analysis
This guide provides an in-depth, experience-driven approach to establishing two critical analytical method validation parameters—linearity and range—for the quantification of Amido Ethyl Meloxicam. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural recitation to explain the causality behind experimental choices, ensuring a robust and scientifically sound validation process.
The Foundational Pillars: Understanding Linearity and Range
In pharmaceutical analysis, demonstrating that an analytical method is "fit for purpose" is non-negotiable. Linearity and range are the cornerstones of this fitness demonstration.
Linearity is the method's capacity to produce results that are directly proportional to the concentration of the analyte.[1][2] It is evaluated by a regression analysis of the analyte response versus concentration. A high correlation coefficient is desired, but a visual inspection of the data and its residuals is arguably more critical. It tells you if the mathematical model you've chosen truly fits the experimental data across the desired concentration span.
Range defines the concentration interval over which the method is acceptably linear, accurate, and precise.[2][3] It is not an independent parameter but is established by confirming the other validation characteristics at the lower and upper ends of the desired interval.[3] The intended application of the method dictates the required range. For instance, an assay for a bulk drug substance typically requires a range of 80% to 120% of the test concentration, while an impurity test must cover the range from the reporting threshold to 120% of the specification limit.[3]
The principles and requirements for these validation characteristics are authoritatively detailed in the International Council for Harmonisation (ICH) guideline Q2(R2).[4][5]
Strategic Method Selection: HPLC as the Workhorse
For a molecule like Amido Ethyl Meloxicam, a derivative of the NSAID Meloxicam, a separation-based technique is essential to ensure specificity against potential impurities or degradants.[6] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for this type of analysis due to its robustness, reproducibility, and versatility.
-
Why RP-HPLC? It provides the necessary separating power to isolate the analyte of interest from other components. The choice of a C18 stationary phase is common as it offers excellent hydrophobic retention for moderately polar molecules like Meloxicam and its analogues.[7][8]
-
Detector Choice:
-
UV-Vis Detector: This is the most common choice for routine quality control. Meloxicam has strong chromophores, leading to significant absorbance at specific UV wavelengths (e.g., ~355 nm), providing good sensitivity.[9][10] This approach is cost-effective and reliable.
-
Mass Spectrometry (MS) Detector: For bioanalytical applications (e.g., in plasma) or trace impurity analysis, an LC-MS method provides superior sensitivity and selectivity, allowing for a much lower limit of quantitation (LOQ) and a wider dynamic range.[10]
-
This guide will focus on the development and validation of a robust HPLC-UV method, which is the most common scenario for product quality control.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed not just to be followed, but to be understood. Each step is chosen to build confidence in the final result.
Essential Materials and Instrumentation
-
Reference Standard: Amido Ethyl Meloxicam of known purity.
-
Reagents: HPLC-grade acetonitrile, HPLC-grade methanol, and HPLC-grade water. A pH-modifying agent like formic acid or a phosphate buffer is also necessary.[8]
-
Instrumentation: A validated HPLC system with a UV-Vis detector, a calibrated analytical balance, and Class A volumetric glassware are required.
Method Development & Optimization
Before validation, the chromatographic conditions must be optimized. The goal is a sharp, symmetrical peak for Amido Ethyl Meloxicam, well-resolved from any other peaks.
Typical Starting Conditions for Meloxicam Analogues:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size[7]
-
Mobile Phase: Acetonitrile : 0.1% Formic Acid in Water (e.g., 60:40 v/v)[9][11]
-
Flow Rate: 1.0 mL/min[7]
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Linearity and Range Determination Workflow
The following diagram outlines the logical flow for a comprehensive linearity and range study.
Caption: Workflow for establishing Linearity and Range.
Data Analysis and Acceptance Criteria
-
Calibration Curve Construction: Plot the mean peak area (y-axis) against the known concentration of the standards (x-axis).
-
Linear Regression: Apply a least-squares linear regression to the data. This will yield the slope (m), y-intercept (b), and the coefficient of determination (r²).
-
Evaluating Linearity:
-
Coefficient of Determination (r²): For pharmaceutical assays, the r² value should typically be ≥ 0.999.[12] While a high r² is necessary, it is not sufficient on its own.
-
Y-Intercept: The y-intercept should be minimal relative to the response at 100% concentration. A large intercept can indicate systematic error.
-
Residual Plot: This is a crucial diagnostic tool. Plot the residuals (the difference between the measured peak area and the value predicted by the regression line) against concentration. The points should be randomly scattered around the zero line. A clear trend (e.g., a U-shape) indicates that a simple linear model is not appropriate for the chosen range.
-
-
Confirming the Range: The proposed range is confirmed by demonstrating acceptable accuracy and precision at the lowest and highest concentration levels. This is often done by analyzing samples at these concentrations and ensuring the results fall within predefined acceptance criteria (e.g., recovery of 98-102% and RSD ≤ 2.0%).[13]
Comparative Performance: HPLC-UV vs. HPLC-MS
While HPLC-UV is a robust tool, HPLC-MS offers distinct advantages in specific scenarios. The choice of technology should be a deliberate one based on the analytical objective.
| Feature | HPLC-UV | HPLC-MS | Expert Rationale |
| Typical Linear Range | 2-3 orders of magnitude (e.g., 1 - 100 µg/mL)[14] | 4-5+ orders of magnitude (e.g., 0.02 - 2 µg/mL)[10] | The higher sensitivity of MS detection allows for quantification at much lower levels, dramatically extending the lower end of the linear range. |
| Selectivity | Good | Excellent | UV detection relies on chromophores, and co-eluting impurities may interfere. MS detects based on a specific mass-to-charge ratio, providing a much higher degree of certainty in analyte identification. |
| Limit of Quantitation (LOQ) | Higher (µg/mL level)[14] | Lower (ng/mL or pg/mL level)[10] | MS is inherently more sensitive, making it the required choice for bioanalysis or trace impurity quantification. |
| Matrix Effects | Low to Moderate | Can be Significant | UV detection is less prone to signal suppression from complex sample matrices (e.g., plasma). MS ionization can be significantly suppressed or enhanced by matrix components, requiring more rigorous sample cleanup and the use of internal standards. |
| Cost & Complexity | Lower | Higher | HPLC-MS systems represent a significantly larger investment in capital, maintenance, and operator expertise. |
Conclusion and Authoritative Recommendations
For the routine quality control and assay of Amido Ethyl Meloxicam as a bulk substance or in a finished pharmaceutical product, a properly validated RP-HPLC-UV method is the most appropriate and cost-effective choice. The achievable linearity and range are more than sufficient for these applications, and the methods are robust and easily transferable between laboratories. Published methods for Meloxicam show linearity ranges such as 10-75 µg/ml and 20-120 µg/ml, which are well-suited for this purpose.[7][12]
An LC-MS method should be reserved for applications where the required sensitivity is beyond the capabilities of UV detection. This includes:
-
Bioanalytical studies: Measuring drug concentrations in plasma, serum, or other biological fluids.[9]
-
Trace impurity analysis: Quantifying impurities at levels below the LOQ of a UV-based method.
-
Metabolite identification and quantification.
Regardless of the chosen technology, the validation of linearity and range must be rigorously performed and documented in accordance with ICH guidelines.[1] A thorough understanding of the underlying principles, rather than a simple box-checking exercise, is what ensures the generation of high-quality, reliable, and defensible analytical data.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
-
Patel, P. N., et al. (2012). Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC. Journal of Chemical and Pharmaceutical Research, 4(1), 336-341. Retrieved from [Link]
- Gouse, B., & Nageswara, R. R. (2014). DEVELOPMENT AND VALIDATION OF ASSAY METHOD FOR MELOXICAM TABLETS BY RP-HPLC. Indian Journal of Research in Pharmacy and Biotechnology, 2(3), 1184-1188.
- IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained.
-
Özdemir, F. A., & Kadioglu, Y. (2023). Development and Validation of HPLC-UV Method for Determination of Meloxicam in Tablet Dosage Formulation. Journal of Research in Pharmacy, 27(4), 1435-1443. Retrieved from [Link]
- Damle, M. C., et al. (2009). A validated RP-HPLC method for determination of Meloxicam in the Presence of its Impurities. International Journal of PharmTech Research, 1(4), 1051-1057.
- Shaikh, S., et al. (2017). Novel RP-HPLC Method Development and Validation of Meloxicam Suppository. Indian Journal of Pharmaceutical Education and Research, 51(2), 293-300.
- Ibrahim, F., & Al-Okab, R. (2015). DEVELOPMENT OF A REVERSED PHASE - HPLC METHOD FOR DETERMINATION OF MELOXICAM IN TABLET FORMULATION AND HUMAN SERUM. European Scientific Journal, 11(9).
-
ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Quality Huddle. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
- Tambe, S. T., et al. (2024). RP-HPLC Method Development and Validation for the Determination of Meloxicam in Bulk and Its Pharmaceutical Formulation. International Journal of Pharmaceutical and Phytopharmacological Research, 14(5), 1-6.
-
Ristova, M., et al. (2023). Development and validation of HPLC method for content determination of meloxicam in injections. UGD Academic Repository. Retrieved from [Link]
- Cleanchem. Amido Ethyl Meloxicam.
- Măda, M. B., et al. (2014). Development of a HPLC-UV method for determination of meloxicam in human plasma and pharmaceutical dosage forms. Farmacia, 62(5), 999-1008.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. database.ich.org [database.ich.org]
- 4. qbdgroup.com [qbdgroup.com]
- 5. database.ich.org [database.ich.org]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Validation of assay indicating method development of meloxicam in bulk and some of its tablet dosage forms by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. eujournal.org [eujournal.org]
- 10. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 11. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 12. ijrpb.com [ijrpb.com]
- 13. ijper.org [ijper.org]
- 14. dergipark.org.tr [dergipark.org.tr]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
